3,5-Bis(aminomethyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[5-(aminomethyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFFNLXWZKPRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635070 | |
| Record name | (Pyridine-3,5-diyl)dimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94413-66-8 | |
| Record name | (Pyridine-3,5-diyl)dimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Bis(aminomethyl)pyridine synthesis pathways
An In-Depth Technical Guide to the Synthesis of 3,5-Bis(aminomethyl)pyridine
Introduction
This compound is a versatile organic compound characterized by a pyridine ring substituted at the 3 and 5 positions with aminomethyl groups.[1][2][3] Its molecular structure, featuring two primary amine functionalities and a pyridine nitrogen atom, makes it an exceptional building block in several fields of chemical science.[4] In coordination chemistry, it functions as a flexible bidentate or tridentate chelating ligand, capable of forming stable complexes with various metal ions. Its ability to act as a bridging ligand is crucial for the construction of one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs).[4] In medicinal chemistry and drug development, the this compound scaffold is incorporated into larger molecules to modulate their pharmacological properties, serving as a key intermediate in the synthesis of complex therapeutic agents, including potent HIV-1 non-nucleoside reverse transcriptase inhibitors.[5]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed exploration of the principal synthetic pathways to this compound, moving beyond simple procedural lists to offer insights into the causality behind experimental choices, mechanistic underpinnings, and a comparative analysis of the various routes. Each protocol is presented as a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Chapter 1: Synthesis via Reduction of 3,5-Pyridinedicarbonitrile
The reduction of a dinitrile precursor represents one of the most direct and industrially relevant methods for synthesizing diamines. This pathway leverages the readily accessible 3,5-pyridinedicarbonitrile and converts the two nitrile groups into primary amines, typically through catalytic hydrogenation.
Strategic Rationale: The conversion of nitriles to amines is a fundamental transformation in organic synthesis. For this compound, this approach is attractive due to the high efficiency and atom economy of catalytic hydrogenation. The primary challenge lies in preventing the formation of secondary and tertiary amine byproducts, which can occur when the intermediate imine reacts with the final amine product.[6][7] This is typically suppressed by conducting the reaction in the presence of ammonia and using catalysts that favor the formation of primary amines.[8]
Reaction and Mechanism: The core of this method is the catalytic reduction of the nitrile groups. Using a heterogeneous catalyst such as Raney® Nickel, the reaction proceeds through the hydrogenation of the carbon-nitrogen triple bond.[9][10] The nitrile is first reduced to an imine intermediate, which is then further hydrogenated to the primary amine. The presence of excess ammonia in the reaction medium helps to minimize the formation of secondary amines by shifting the equilibrium away from the condensation of the intermediate imine with the product amine.[6]
Detailed Protocol: Catalytic Hydrogenation of 3,5-Pyridinedicarbonitrile
This protocol describes the reduction of 3,5-pyridinedicarbonitrile using a Raney Nickel catalyst under hydrogen pressure.
Materials:
-
3,5-Pyridinedicarbonitrile
-
Raney® Nickel (50% slurry in water)[10]
-
Anhydrous Ethanol or Methanol
-
Liquid Ammonia
-
Hydrogen Gas (high-purity)
-
High-pressure autoclave/reactor
Procedure:
-
Catalyst Preparation: In a high-pressure reactor, add Raney® Nickel catalyst (typically 5-10% by weight relative to the nitrile). The catalyst should be washed with the reaction solvent (e.g., anhydrous ethanol) to remove water.
-
Charging the Reactor: Add the solvent (e.g., 10-20 parts by weight of ethanol) and 3,5-pyridinedicarbonitrile to the reactor.
-
Adding Ammonia: Cool the reactor and add liquid ammonia (typically 1-5 equivalents) to suppress side reactions.[6][8]
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5-50 atm).[8] Heat the mixture to the reaction temperature (e.g., 70-150 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent and excess ammonia are removed from the filtrate under reduced pressure. The crude this compound can be purified by vacuum distillation or crystallization of its salt form (e.g., dihydrochloride).[3]
Data Presentation: Comparison of Nitrile Reduction Methods
| Starting Material | Catalyst | Solvent | Temp. (°C) | Pressure (atm) | Yield (%) | Reference(s) |
| 3,5-Pyridinedicarbonitrile | Raney® Nickel | Ethanol/Ammonia | 70-150 | 5-50 | High | [8] |
| 3,5-Pyridinedicarbonitrile | Raney® Cobalt | Methanol/Ammonia | 100-120 | 80-100 | Good-High | [8] |
| Aromatic/Aliphatic Nitriles | Raney® Ni / KBH4 | Ethanol | Room Temp | Atmospheric | up to 93 | [7] |
Visualization: Pathway from Dinitrile
Chapter 3: Synthesis via Modification of Carboxylic Acid Derivatives
This family of synthetic routes begins with 3,5-pyridinedicarboxylic acid or its derivatives, such as amides. These methods involve either the complete reduction of the amide carbonyl groups or a rearrangement reaction that expels the carbonyl carbon.
Pathway 3A: Direct Reduction of 3,5-Pyridinedicarboxamide
Strategic Rationale: This pathway is a classic method for converting carboxylic acid derivatives into amines. The reduction of amides to amines is a powerful transformation that avoids the halide intermediates of the lutidine route.
Mechanism Insight: The reduction of amides requires a powerful reducing agent, with Lithium Aluminum Hydride (LiAlH4) being the most common choice. [11][12]Unlike the reduction of esters or ketones, which yield alcohols, the reduction of an amide proceeds to the corresponding amine. The mechanism involves the initial addition of a hydride to the carbonyl carbon, forming a tetrahedral intermediate. The oxygen atom coordinates to the aluminum, making the alkoxyaluminate a good leaving group. This results in the formation of an iminium ion, which is then rapidly reduced by a second equivalent of hydride to yield the amine. This reaction must be performed under strictly anhydrous conditions due to the high reactivity of LiAlH4. [13]
Detailed Protocol: LiAlH4 Reduction of 3,5-Pyridinedicarboxamide
Step 1: Synthesis of 3,5-Pyridinedicarboxamide
-
Materials: 3,5-Pyridinedicarboxylic acid, thionyl chloride (SOCl2), ammonia.
-
Procedure: Convert 3,5-pyridinedicarboxylic acid to the diacyl chloride using thionyl chloride. Carefully add the crude diacyl chloride to an excess of concentrated aqueous ammonia to form 3,5-pyridinedicarboxamide, which typically precipitates and can be collected by filtration.
Step 2: LiAlH4 Reduction
-
Materials: 3,5-Pyridinedicarboxamide, LiAlH4, anhydrous tetrahydrofuran (THF).
-
Procedure: Carefully add LiAlH4 powder to a flask containing anhydrous THF under a nitrogen atmosphere. Add the 3,5-pyridinedicarboxamide portion-wise to the stirred slurry of LiAlH4. Reflux the mixture for several hours to ensure complete reduction.
-
Work-up: Cool the reaction in an ice bath. Cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). This procedure is critical for safety and for producing a granular precipitate of aluminum salts that is easy to filter. Filter the mixture and wash the salts thoroughly with THF. Combine the filtrates and evaporate the solvent to yield the crude product, which can be purified by distillation.
Pathway 3B: Hofmann Rearrangement
Strategic Rationale: The Hofmann rearrangement is a classic name reaction that converts a primary amide into a primary amine with one fewer carbon atom. [14][15]While not a direct conversion of 3,5-pyridinedicarboxamide, it is a viable route if starting from pyridine-3,5-diacetamide.
Mechanism Insight: The reaction proceeds by treating a primary amide with bromine in a strong aqueous base like NaOH. [15]The amide is first deprotonated, and the resulting anion is brominated on the nitrogen to form an N-bromoamide. A second deprotonation is followed by a key rearrangement step where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. [16]This isocyanate is then hydrolyzed in the aqueous basic medium, and subsequent decarboxylation yields the primary amine. [17]
Visualization: Pathways from Carboxylic Acid Derivatives
Chapter 4: Comparative Analysis and Conclusion
The choice of a synthetic pathway for this compound depends heavily on the specific requirements of the laboratory or production facility, including scale, available equipment, cost of starting materials, and safety considerations.
| Pathway | Starting Material | Key Reagents | # of Steps (from SM) | Typical Yield | Key Advantages | Key Disadvantages |
| Dinitrile Reduction | 3,5-Pyridinedicarbonitrile | H₂, Raney® Ni, NH₃ | 1 | High | High yield, atom economical | Requires high-pressure hydrogenation equipment |
| Lutidine (Direct Amination) | 3,5-Lutidine | NCS/NBS, NH₃ | 2 | Moderate | Inexpensive starting material | Risk of byproducts, purification can be difficult |
| Lutidine (Gabriel Synth.) | 3,5-Lutidine | NBS, K-Phthalimide, N₂H₄ | 3 | Good | High purity of primary amine | More steps, uses toxic hydrazine |
| Amide Reduction | 3,5-Pyridinedicarboxamide | LiAlH₄ | 1 | Good | Classic, reliable method | LiAlH₄ is hazardous, requires strict anhydrous conditions |
Expert Insights and Recommendations:
-
For Large-Scale Industrial Production: The reduction of 3,5-pyridinedicarbonitrile is often the most economically viable and efficient route. [8]It is a single, high-yielding step that is amenable to continuous processing, provided the facility is equipped for high-pressure catalytic hydrogenations.
-
For Standard Laboratory-Scale Synthesis: The pathway starting from 3,5-lutidine is highly practical due to the low cost and availability of the starting material. [4][18]For applications where absolute purity of the primary diamine is paramount, the Gabriel synthesis variant is superior, despite its additional steps. [19][20]The direct amination route is faster but may require more extensive purification to remove secondary and tertiary amine impurities.
-
For Versatility and Alternative Precursors: The reduction of 3,5-pyridinedicarboxamide with LiAlH₄ is an excellent choice when the corresponding dicarboxylic acid is a more accessible or cheaper precursor than lutidine or the dinitrile. [11]It is a robust and well-established method, but the hazards associated with handling large quantities of LiAlH₄ must be carefully managed.
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A Technical Guide to Novel Synthetic Methodologies for 3,5-Disubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,5-disubstituted pyridine motif is a cornerstone in modern medicinal chemistry and materials science, featuring prominently in a myriad of pharmaceuticals, agrochemicals, and functional materials. The precise installation of substituents at the C3 and C5 positions of the pyridine ring is crucial for modulating the physicochemical and pharmacological properties of these molecules. This in-depth technical guide provides a comprehensive overview of cutting-edge synthetic strategies for accessing this important structural scaffold. Moving beyond classical condensation reactions, this guide focuses on novel, efficient, and regioselective methodologies, including palladium-catalyzed de novo ring synthesis, organocatalyzed formal [3+3] cycloadditions, and transition-metal-catalyzed C-H functionalization. Each section delves into the mechanistic underpinnings of the methodology, provides detailed, field-tested experimental protocols, and offers insights into the scope and limitations of each approach. This guide is intended to be a valuable resource for researchers in organic synthesis and drug discovery, enabling the strategic design and execution of synthetic routes to novel 3,5-disubstituted pyridine derivatives.
Introduction: The Enduring Importance of the 3,5-Disubstituted Pyridine Core
The pyridine ring is one of the most prevalent N-heterocycles in FDA-approved drugs and biologically active natural products.[1] The substitution pattern on the pyridine ring plays a pivotal role in determining a molecule's biological activity, selectivity, and pharmacokinetic profile. The 3,5-disubstitution pattern, in particular, offers a unique vector for molecular elaboration, allowing for the creation of C2-symmetric or unsymmetrically functionalized molecules with diverse three-dimensional shapes. This has led to the discovery of potent and selective therapeutic agents, including those with antitubercular activity against drug-resistant Mycobacterium tuberculosis clinical isolates.[2]
Traditionally, the synthesis of 3,5-disubstituted pyridines has relied on classical methods such as the Hantzsch pyridine synthesis, which, while robust, can lack regiocontrol and substrate scope.[3] The demand for more efficient, atom-economical, and versatile synthetic routes has spurred the development of innovative methodologies. This guide will explore some of the most significant recent advancements in this field.
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines via "Anti-Wacker"-Type Cyclization
A powerful de novo strategy for constructing highly substituted pyridines involves a palladium-catalyzed "anti-Wacker"-type cyclization. This method provides access to polysubstituted 3-hydroxypyridines, which are valuable intermediates for further functionalization to yield a wide array of 3,5-disubstituted pyridines.[4][5]
Mechanistic Rationale and Key Features
The core of this methodology is a Pd(0)-catalyzed anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[4] Unlike a classical Wacker-type reaction, this process proceeds through an "anti-Wacker"-type oxidative addition of the alkynyl electrophile, avoiding the formation of an oxapalladacycle. This is followed by transmetalation with the organometallic reagent and subsequent reductive elimination.[4] The resulting 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines are then oxidized to the corresponding 3-oxo derivatives, which undergo elimination of p-toluenesulfinic acid to afford the polysubstituted 3-hydroxypyridines.[4]
A key advantage of this method is the ability to introduce a substituent at the 5-position with high regioselectivity. The hydroxyl group at the 3-position can then be readily converted to a triflate, enabling a variety of cross-coupling reactions to introduce a second substituent, thus providing access to 3,5-disubstituted pyridines.[4]
Experimental Workflow
The synthesis of polysubstituted 3-hydroxypyridines via this method can be conceptualized as a three-stage process:
Caption: Workflow for the synthesis of 3,5-disubstituted pyridines via "anti-Wacker"-type cyclization.
Detailed Experimental Protocol: Pd/PCy₃-Catalyzed Arylative Cyclization
The following protocol is a representative example of the key cyclization step.[4]
Materials:
-
Internal Alkyne-Aldehyde (e.g., 4j-o in the source) (1 equiv)
-
p-Methoxyphenylboronic acid (1.5 equiv)
-
(η³-allyl)CpPd (10 mol%)
-
Tricyclohexylphosphine (PCy₃) (30 mol%)
-
Anhydrous Methanol (MeOH) (0.10 M)
-
Argon atmosphere
Procedure:
-
To a dry test tube, add the internal alkyne-aldehyde, p-methoxyphenylboronic acid, (η³-allyl)CpPd, and PCy₃.
-
Under an argon atmosphere, add anhydrous MeOH to the test tube.
-
Seal the test tube with a screw cap and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the specified time (as determined by reaction monitoring, e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by preparative thin-layer chromatography (TLC) to yield the desired 5-substituted 3-hydroxy-1,2,3,6-tetrahydropyridine.[4]
Organocatalyzed Formal [3+3] Cycloaddition
A highly practical and scalable approach to substituted pyridines is the organocatalyzed formal [3+3] cycloaddition reaction.[6][7] This method utilizes readily available enamines and α,β-unsaturated aldehydes or ketones to construct the pyridine ring.
Mechanistic Rationale and Key Features
This reaction is believed to proceed through a cascade of reactions, initiated by the Michael addition of the enamine to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration/aromatization to afford the pyridine product. The use of an organocatalyst, often in combination with a Lewis acid, facilitates the reaction and controls the regioselectivity. A key advantage of this method is its operational simplicity and the use of inexpensive and readily available starting materials and catalysts.[6]
Reaction Schematic
Caption: General scheme for the organocatalyzed formal [3+3] cycloaddition for pyridine synthesis.
Representative Protocol Outline
While a detailed step-by-step protocol requires access to the supporting information of the primary literature, a general procedure can be outlined as follows:[6][7]
-
To a solution of the enamine in a suitable solvent (e.g., acetonitrile), add the α,β-unsaturated aldehyde or ketone.
-
Add the organocatalyst (e.g., pyrrolidine hydrochloride) and any co-catalyst (e.g., FeCl₃).
-
Stir the reaction mixture at a specified temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is worked up, and the product is purified by column chromatography.
Meta-Selective C-H Functionalization of Pyridines
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical way to introduce complexity into molecules. The meta-selective functionalization of pyridines has been a significant challenge due to the inherent electronic properties of the pyridine ring, which favor functionalization at the C2, C4, and C6 positions.[8] Recent breakthroughs, particularly using nickel catalysis, have provided elegant solutions to this problem.
Mechanistic Rationale and Key Features of Ni-Catalyzed Meta-Alkenylation
A notable advancement in this area is the nickel-catalyzed meta-C-H alkenylation of pyridines.[9][10] This method utilizes a bifunctional N-heterocyclic carbene (NHC) ligand that incorporates an aluminum-binding side-arm. This ligand coordinates to both the nickel catalyst and a Lewis acid co-catalyst (e.g., Al(i-Bu)₃), which in turn coordinates to the pyridine nitrogen.[8][9] This assembly forms a macrocyclic transition state that directs the C-H activation to the meta position, overriding the intrinsic electronic preference for C2/C4 functionalization.[9][10]
The proposed catalytic cycle involves meta-C-H oxidative addition to the nickel center, migratory insertion of an alkyne, and reductive elimination to afford the C3-alkenylated pyridine.[8]
Mechanistic Diagram
Caption: Simplified catalytic cycle for Ni-catalyzed meta-C-H alkenylation of pyridines.
Comparative Analysis of Novel Synthetic Methods
| Method | Key Features | Advantages | Disadvantages |
| "Anti-Wacker"-Type Cyclization | De novo synthesis of 3-hydroxypyridines; Pd-catalyzed.[4] | High regioselectivity for 5-substitution; provides a handle (3-OH) for further diversification. | Multi-step process; requires synthesis of specialized starting materials. |
| Formal [3+3] Cycloaddition | Organocatalyzed; uses simple starting materials (enamines, enones).[6][7] | Operationally simple and scalable; cost-effective. | May have limitations in substrate scope and regioselectivity for highly substituted pyridines. |
| Ni-Catalyzed Meta-C-H Alkenylation | Direct functionalization of the pyridine ring; high meta-selectivity.[8][9][10] | Atom-economical; overcomes intrinsic reactivity of the pyridine ring. | Requires a specialized bifunctional ligand and a Lewis acid co-catalyst. |
Conclusion and Future Outlook
The synthesis of 3,5-disubstituted pyridines has been significantly advanced by the development of novel synthetic methodologies. The strategies discussed in this guide, including de novo ring construction, cycloaddition reactions, and direct C-H functionalization, offer powerful alternatives to classical methods. These approaches provide greater control over regioselectivity, broader substrate scope, and improved efficiency.
As the demand for novel, structurally complex pyridine derivatives continues to grow in the fields of drug discovery and materials science, the development of even more sophisticated and sustainable synthetic methods will be crucial. Future research will likely focus on expanding the scope of these novel reactions, developing enantioselective variants, and applying them to the synthesis of complex natural products and pharmaceuticals. The continued exploration of new catalytic systems and reaction pathways will undoubtedly unlock new possibilities for the synthesis of this important class of molecules.
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3,5-Bis(aminomethyl)pyridine: A Versatile Scaffold for Coordination Chemistry and Drug Discovery
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
3,5-Bis(aminomethyl)pyridine is a trifunctional organic compound featuring a central pyridine ring substituted with two aminomethyl groups at the 3 and 5 positions. This unique arrangement of a heterocyclic aromatic core and flexible primary amine sidearms makes it a highly versatile and valuable building block in several scientific domains. Its multiple donor sites—the pyridine nitrogen and the two primary amine nitrogens—allow for diverse coordination modes with metal ions, making it an exceptional candidate for the rational design of coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes.[1] Furthermore, the pyridine scaffold is a privileged structure in medicinal chemistry, and the aminomethyl substituents provide key vectors for molecular elaboration, enabling its use in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound for researchers in chemistry, materials science, and drug development.
Section 1: Introduction to this compound
Chemical Structure and Properties
This compound is a symmetrical molecule whose structure is foundational to its function. The central pyridine ring provides a rigid, planar core with a Lewis basic nitrogen atom. The two aminomethyl groups attached at the meta positions introduce conformational flexibility and two primary amine functionalities.[1] These amines are strong coordinating agents and also serve as reactive handles for further synthetic modifications.
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability to act as a bridging ligand is fundamental to the creation of extended networks. When combined with metal ions and potentially other co-ligands, this compound can self-assemble into coordination polymers. For instance, related aminomethylpyridine ligands have been shown to form layered structures with metal ions like Manganese(II), where the layers are further connected by intermolecular hydrogen bonds. T[2][3]he structure and dimensionality of the resulting network (chain, layer, or 3D framework) can be tuned by controlling the metal-to-ligand ratio, the coordination geometry of the metal ion, and the reaction conditions.
Case Study: Synthesis of a Manganese(II) Coordination Polymer
The following protocol is a representative example adapted from the synthesis of coordination polymers using a related ligand, 3-(aminomethyl)pyridine, which demonstrates the general principles applicable to this compound.
[2]Objective: To synthesize a crystalline coordination polymer by reacting Manganese(II) thiocyanate with this compound.
Materials:
-
Manganese(II) thiocyanate (Mn(NCS)₂)
-
This compound
-
Ethanol, absolute
Methodology:
Step-by-Step Protocol:
-
Preparation of Reactant Solutions:
-
In a 20 mL glass vial, dissolve 1 mmol of Mn(NCS)₂ in 5 mL of absolute ethanol.
-
In a separate vial, dissolve 1 mmol of this compound in 5 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.
-
-
Reaction Mixture:
-
Slowly add the ligand solution to the Mn(NCS)₂ solution while stirring at room temperature.
-
The causality here is to avoid rapid precipitation of an amorphous solid by ensuring a homogeneous mixture before nucleation begins.
-
-
Crystallization:
-
Loosely cap the vial and leave it undisturbed in a location free from vibrations.
-
Allow the solvent to evaporate slowly over several days to a week. Slow evaporation is critical as it provides the thermodynamic control needed for the formation of high-quality single crystals suitable for X-ray diffraction.
-
-
Isolation and Purification:
-
Once suitable crystals have formed, decant the mother liquor.
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the crystals in air or under a gentle stream of nitrogen.
-
-
Characterization:
-
The resulting crystalline powder's phase purity can be confirmed by comparing the experimental Powder X-ray Diffraction (PXRD) pattern with the pattern calculated from single-crystal data. [2] * Infrared (IR) spectroscopy can be used to confirm the coordination of the thiocyanate ligand; terminally N-bonded thiocyanate anions typically show a C-N stretching vibration around 2070 cm⁻¹.
-
[2]***
Section 4: Applications in Medicinal Chemistry and Drug Development
Role as a Scaffold for Bioactive Molecules
The pyridine ring is a cornerstone of modern medicinal chemistry, present in a vast number of approved drugs. I[4]ts ability to engage in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it an ideal scaffold. This compound provides this privileged core functionalized with two reactive handles. This allows for the systematic exploration of chemical space in two different vectors from the central ring, which is a powerful strategy in structure-activity relationship (SAR) studies. The aminomethyl groups can be modified to introduce pharmacophoric features, improve solubility, or fine-tune the pharmacokinetic profile of a drug candidate.
Section 5: Applications in Materials Science
Development of Functional Materials
The self-assembly of this compound with metal ions into coordination polymers is a promising route to new functional materials. The resulting materials can exhibit enhanced thermal and mechanical properties. T[1]he porous nature of some frameworks could be exploited for applications in gas storage and separation, where the pyridine and amine functionalities can provide specific binding sites for guest molecules like CO₂.
Potential for Catalysis and Sensing
By incorporating catalytically active metal centers into frameworks built with this ligand, it is possible to design heterogeneous catalysts. The defined pore structure can impart size and shape selectivity to catalytic reactions. Furthermore, if the framework exhibits properties like luminescence that are sensitive to the presence of specific analytes, it could be developed into a chemical sensor.
[5]***
Section 6: Safety and Handling
Hazard Identification
While a specific safety data sheet for this compound is not widely available, data from closely related aminopyridines, such as 3-(aminomethyl)pyridine and 2,6-bis(aminomethyl)pyridine, indicate that these compounds are hazardous. They are often classified as corrosive and can cause severe skin burns and serious eye damage. I[6][7]ngestion and skin contact are harmful.
[3]* H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
Recommended Handling Procedures
Given the hazards associated with analogous compounds, this compound should be handled with stringent safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical building block of significant potential, bridging the fields of coordination chemistry, materials science, and medicinal chemistry. Its unique trifunctional structure provides a versatile platform for creating a vast array of complex molecules and materials. The predictable coordination behavior allows for the rational design of coordination polymers with tailored properties, while its aminopyridine core serves as an excellent scaffold for the development of new therapeutic agents. As research in these areas continues to advance, the utility and importance of this compound as a fundamental building block are set to grow.
References
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Krebs, C., & Näther, C. (2021). Synthesis, crystal structure and thermal properties of poly[bis[l-3-(aminomethyl)pyridine-j. IUCr Journals. [Link]
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ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. [Link]
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MDPI. (n.d.). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. [Link]
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ResearchGate. (2025). Coordination Frameworks based on 3,5-Bis(imidazole-1-yl)pyridine and Aromatic Dicarboxylate Ligands. [Link]
-
Krebs, C., & Näther, C. (2021). Synthesis, crystal structure and thermal properties of poly[bis[l2-3-(aminomethyl)pyridine]bis(thio. IUCr Journals. [Link]
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Wikipedia. (n.d.). Transition metal pyridine complexes. [Link]
-
MDPI. (n.d.). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. [Link]
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IUCr Journals. (2021). Synthesis, crystal structure and thermal properties of poly[bis[l2-3-(aminomethyl)pyridine]bis(thio. [Link]
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PubMed. (n.d.). Synthesis and coordination properties of new bis(phosphinomethyl)pyridine N,P,P'-trioxides. [Link]
-
PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]
-
ScienceDirect. (n.d.). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. [Link]
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-
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-
ResearchGate. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. [Link]ifluoromethoxylation_of_Pyridines_and_Pyrimidines)
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Navigating the Nitrogen Heterocycle: A Technical Guide to Positional Isomerism and Reactivity in Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of modern chemistry, particularly in the realm of pharmaceuticals and functional materials.[1][2] Its prevalence in over 95 FDA-approved drugs, including key treatments for tuberculosis, HIV/AIDS, and cancer, underscores its significance.[1] However, the true power of this heterocycle lies not just in its presence, but in the nuanced control that positional isomerism offers. The specific location of a substituent on the pyridine ring dictates its electronic environment, fundamentally altering its reactivity, physicochemical properties, and, crucially, its interaction with biological targets.[3]
This guide provides an in-depth exploration of the electronic effects, reactivity patterns, and strategic manipulation of pyridine isomers. Moving beyond introductory concepts, we will dissect the causality behind experimental choices, present validated protocols, and offer quantitative insights to empower researchers in harnessing the full potential of this versatile scaffold.
The Electronic Landscape of the Pyridine Ring: A Tale of Three Positions
The defining feature of pyridine is the nitrogen atom, which imparts a significant dipole moment and creates an electron-deficient (π-deficient) aromatic system.[4] This electron withdrawal is not uniform, leading to a distinct electronic character at the three possible substitution positions: C2 (ortho), C3 (meta), and C4 (para).
-
C2 and C4 Positions: These positions are the most electron-deficient due to the combined influence of the nitrogen's inductive effect and its ability to accommodate a negative charge in resonance structures during nucleophilic attack. Consequently, they are the primary sites for nucleophilic aromatic substitution (SNAr) .[4]
-
C3 Position: This position is the most electron-rich carbon in the ring. While the entire ring is deactivated towards electrophiles compared to benzene, any electrophilic aromatic substitution (EAS) that does occur will preferentially happen at C3.[5][6] This is because the cationic intermediate (the sigma complex) avoids placing a destabilizing positive charge on the electronegative nitrogen atom.[5]
This fundamental electronic disparity is the primary driver of the differential reactivity observed among pyridine isomers.
Quantitative Insights: pKa and Hammett Constants
The electronic influence of substituents and the inherent basicity of the pyridine nitrogen can be quantified, providing a predictive framework for reactivity.
Table 1: Comparative pKa Values of Substituted Pyridines
This table illustrates how the position of a substituent alters the basicity of the pyridine nitrogen. Electron-withdrawing groups (EWGs) decrease pKa (weaker base), while electron-donating groups (EDGs) increase it. The effect is generally more pronounced from the 2- and 4-positions.
| Substituent | 2-Substituted Pyridine pKa | 3-Substituted Pyridine pKa | 4-Substituted Pyridine pKa |
| -H | 5.2 | 5.2 | 5.2 |
| -CH₃ | 5.97 | 5.68 | 6.02 |
| -Cl | 0.72 | 2.84 | 3.83 |
| -CN | -0.26 | 1.45 | 1.90 |
| -NO₂ | -2.5 (approx.) | 0.81 | 1.61 |
| -OH | 0.75 (as pyridone) | 4.86 | 3.2 (as pyridone) |
| -NH₂ | 6.86 | 5.98 | 9.11 |
Data compiled from various sources, including calculated and experimental values. Absolute values may vary slightly based on measurement conditions.[7][8]
Table 2: Hammett Substituent Constants (σ) for Pyridyl Groups
When the pyridine ring itself is a substituent, its electronic effect on a reaction center can be quantified. The pyridinium form is a powerful electron-withdrawing group.
| Group | σ (mean value) |
| 2-Pyridyl | 0.71 |
| 3-Pyridyl | 0.55 |
| 4-Pyridyl | 0.94 |
| 2-Pyridinium | 3.11 |
| 3-Pyridinium | 2.10 |
| 4-Pyridinium | 2.57 |
Source: Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups.[9]
These quantitative measures are invaluable in drug design, where tuning the pKa can significantly impact a molecule's solubility, absorption, and target binding affinity.
Strategic Functionalization: Exploiting Isomeric Reactivity
The inherent electronic biases of the pyridine ring can be leveraged for selective functionalization. However, the ring's general deactivation towards electrophiles often necessitates strategic activation.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful tool for modifying pyridines, particularly those bearing a good leaving group (typically a halide) at the 2- or 4-position. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10]
The reactivity order for SNAr on halopyridines is a direct consequence of the stability of this intermediate: 4-halo > 2-halo >> 3-halo .[4] Attack at the 3-position does not allow the negative charge to be delocalized onto the ring nitrogen, resulting in a much higher energy intermediate and consequently, a far slower reaction rate.
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr) on a 4-halopyridine.
Field-Proven Protocol: SNAr of 4-Chloropyridine with a Secondary Amine
This protocol describes a typical procedure for the nucleophilic substitution on an activated pyridine ring, a common transformation in the synthesis of pharmaceutical intermediates.
Objective: To synthesize 4-(piperidin-1-yl)pyridine from 4-chloropyridine hydrochloride and piperidine.
Causality: 4-Chloropyridine is highly activated towards nucleophilic attack at the C4 position. Using a slight excess of the amine nucleophile (piperidine) drives the reaction to completion. The hydrochloride salt of the starting material is often more stable and easier to handle; it is neutralized in situ by the basic conditions. A polar aprotic solvent like DMSO is used to solvate the species without interfering with the nucleophile.
Materials:
-
4-Chloropyridine hydrochloride
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-chloropyridine hydrochloride (1.0 eq) in DMSO, add potassium carbonate (2.5 eq).
-
Add piperidine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(piperidin-1-yl)pyridine.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the 4-chloropyridine starting material in the crude NMR and the appearance of new signals corresponding to the piperidinyl group and the shifted pyridine protons will validate the success of the reaction.
Electrophilic Aromatic Substitution (EAS) and the Pyridine N-Oxide Strategy
Direct electrophilic substitution on the pyridine ring is challenging due to its electron-deficient nature, which deactivates it towards attack by electrophiles.[6] Reactions like nitration or Friedel-Crafts acylation require harsh conditions and often result in low yields, with substitution occurring at the C3 position.[11]
A cornerstone of pyridine chemistry is the use of pyridine N-oxides to overcome this limitation. The N-oxide functionality dramatically alters the electronic properties of the ring.
Caption: Comparison of reactivity between pyridine and pyridine N-oxide.
The oxygen atom in a pyridine N-oxide can donate electron density back into the ring via resonance, increasing the electron density at the C2 and C4 positions.[12] This makes the N-oxide significantly more reactive towards electrophiles, directing substitution to the C4 (and to a lesser extent, C2) position.[12] Following the EAS reaction, the N-oxide can be readily deoxygenated to restore the pyridine ring, providing a powerful two-step strategy for achieving substitutions that are otherwise inaccessible.
Field-Proven Protocol: Nitration of Pyridine via the N-Oxide
This protocol details the synthesis of 4-nitropyridine, a versatile intermediate, using the N-oxide strategy to control regioselectivity and enhance reactivity.
Objective: To synthesize 4-nitropyridine from pyridine.
Causality: Direct nitration of pyridine is sluggish and yields the 3-nitro isomer in poor yield. This two-step process circumvents this issue. First, pyridine is oxidized to pyridine N-oxide. The N-oxide is then nitrated under standard conditions (H₂SO₄/HNO₃). The electron-donating character of the N-oxide directs the nitronium ion (NO₂⁺) to the C4 position. Finally, deoxygenation with a reducing agent like PCl₃ regenerates the pyridine ring.
Step A: Synthesis of Pyridine N-Oxide
-
Materials: Pyridine, 3-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve pyridine (1.0 eq) in DCM in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add a solution of m-CPBA (~1.1 eq) in DCM dropwise to the stirred pyridine solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of pyridine.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the 3-chlorobenzoic acid byproduct.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield pyridine N-oxide, which can often be used without further purification. Reference for oxidation protocol: Organic Syntheses, Coll. Vol. 5, p. 414 (1973); Vol. 42, p. 50 (1962).[13]
-
Step B: Nitration of Pyridine N-Oxide and Deoxygenation
-
Materials: Pyridine N-oxide, Sulfuric acid (conc.), Nitric acid (fuming), Phosphorus trichloride (PCl₃), Chloroform.
-
Procedure:
-
Carefully add pyridine N-oxide (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.
-
Heat the mixture to 90 °C for several hours. Monitor the reaction progress by quenching a small aliquot and analyzing by LC-MS.
-
Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a strong base (e.g., NaOH solution) until pH > 8.
-
Extract the aqueous solution with chloroform. Dry the combined organic extracts over MgSO₄, filter, and concentrate to obtain crude 4-nitropyridine N-oxide.
-
Dissolve the crude 4-nitropyridine N-oxide in chloroform and add phosphorus trichloride (PCl₃, ~1.2 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Cool the reaction, pour it into water, and neutralize with sodium carbonate.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue by chromatography or recrystallization to yield 4-nitropyridine.
-
Self-Validation: The success of each step can be validated by comparing the spectroscopic data (NMR, IR) of the products with known literature values. A significant downfield shift of the protons ortho to the nitro group in the ¹H NMR of the final product is a key indicator of successful nitration at the 4-position.
Positional Isomerism in Drug Design: The Phenyl-to-Pyridyl Switch
In medicinal chemistry, the strategic replacement of a phenyl ring with a pyridine ring—the "phenyl-to-pyridyl switch"—is a common and powerful tactic to optimize a drug candidate's properties. The choice of the pyridine isomer (2-, 3-, or 4-pyridyl) is a critical decision that can profoundly impact potency, selectivity, metabolic stability, and pharmacokinetics.[3]
Case Study: Improving Metabolic Stability
-
Challenge: A nicotinamide phosphoribosyltransferase (NAMPT) inhibitor with a terminal phenyl ring showed poor metabolic stability.
-
Solution: Replacing the phenyl ring with a 3-pyridyl moiety resulted in a 160-fold improvement in metabolic stability.
-
Causality: The electron-deficient nature of the pyridine ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to an electron-rich phenyl ring. The nitrogen atom also introduces a potential point for hydrogen bonding, which can alter the molecule's orientation in the enzyme's active site, shielding previously vulnerable positions.[3]
Case Study: Enhancing Potency
-
Challenge: A benzindole-based Cdc7 kinase inhibitor had moderate potency.
-
Solution: Replacing the benzene portion of the indole with a pyridine ring (creating an azaindole) led to a more potent inhibitor.
-
Causality: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming a crucial interaction with a key amino acid residue in the kinase hinge region. This additional binding interaction significantly increases the compound's affinity for the target, thereby boosting its potency.[3]
Caption: Decision workflow for using pyridine isomers in drug design.
The ability of the pyridine nitrogen to serve as a hydrogen bond acceptor is a key advantage over a simple phenyl ring. Furthermore, its basicity allows for salt formation, which can be used to improve the aqueous solubility and bioavailability of a drug substance. The specific isomer is chosen to correctly position the nitrogen atom within the target's binding pocket to maximize these beneficial interactions.
Conclusion
Positional isomerism in pyridines is not a trivial structural variation; it is a fundamental determinant of chemical reactivity and biological function. A thorough understanding of the electronic landscape of the pyridine ring allows researchers to predict and control the outcomes of chemical reactions, whether through direct functionalization or strategic manipulations like N-oxide formation. For drug development professionals, the choice of a pyridine isomer is a critical design element that can transform a moderately active compound into a potent and viable therapeutic agent. By integrating the principles, quantitative data, and validated protocols presented in this guide, scientists can more effectively navigate the rich and rewarding chemistry of the pyridine scaffold.
References
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]
-
Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. Available at: [Link]
-
Pyridine N-Oxides. Baran Lab, Scripps Research. Available at: [Link]
-
The Basicities of Substituted Pyridines and their 1-Oxides. ACS Publications. Available at: [Link]
-
Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]
-
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health. Available at: [Link]
-
Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Royal Society of Chemistry. Available at: [Link]
-
Electrophilic substitution on pyridine. Química Organica.org. Available at: [Link]
-
pyridine-n-oxide. Organic Syntheses. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Royal Society of Chemistry. Available at: [Link]
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Methodological & Application
The Versatile Chelator: A Guide to 3,5-Bis(aminomethyl)pyridine in Coordination Chemistry and Beyond
Introduction: Unveiling the Potential of a Flexible Bidentate Ligand
In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to the development of novel metal complexes with tailored properties. Among these, nitrogen-containing heterocyclic ligands, particularly those derived from pyridine, have garnered significant attention due to their rich coordination chemistry and diverse applications in catalysis, materials science, and medicinal chemistry. This guide focuses on a particularly versatile, yet perhaps underutilized, building block: 3,5-bis(aminomethyl)pyridine.
With its unique structural motif featuring a central pyridine ring flanked by two aminomethyl groups, this ligand offers a fascinating platform for the construction of a wide array of coordination compounds. The two primary amine functionalities and the pyridine nitrogen atom provide multiple donor sites, allowing for various coordination modes. It can act as a classic bidentate chelating ligand, forming a stable six-membered ring with a metal center, or it can function as a bridging ligand to construct polynuclear and supramolecular architectures. This flexibility, coupled with the electronic properties of the pyridine ring, makes this compound an attractive candidate for researchers, scientists, and drug development professionals seeking to explore new frontiers in inorganic and medicinal chemistry.
This document serves as a detailed application note and protocol guide, providing both the foundational knowledge and the practical steps necessary to work with this compound and its metal complexes. We will delve into the synthesis of the ligand, the preparation of its coordination compounds, essential characterization techniques, and finally, explore its potential applications with detailed experimental protocols.
Section 1: The Ligand - Synthesis and Properties of this compound
A reliable source of the ligand is the cornerstone of any study. While this compound is commercially available from several suppliers, understanding its synthesis provides deeper insight into its chemistry and allows for potential derivatization.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 3,5-dicyanopyridine. The dicyano precursor can be synthesized through various methods, including the multi-component condensation of malononitrile.[1]
Protocol 1: Synthesis of this compound via Reduction of 3,5-Dicyanopyridine
Causality: This protocol employs a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to reduce the nitrile functional groups to primary amines. The choice of reducing agent can influence the reaction conditions and workup procedure. Catalytic hydrogenation is often preferred for its milder conditions and easier workup.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,5-dicyanopyridine (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.
-
Catalyst Addition (for Hydrogenation): Carefully add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 10 mol%) or Raney Nickel, to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (typically using a balloon or a hydrogenator) while stirring the mixture vigorously. The reaction is typically run at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional THF.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound as an oil or a low-melting solid.
Visualization of the Synthetic Pathway:
Caption: Synthetic route to this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N₃ | [2] |
| Molecular Weight | 137.18 g/mol | [2] |
| Boiling Point | 301.2 ± 32.0 °C (Predicted) | [2] |
| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.63 ± 0.29 (Predicted) | [2] |
Section 2: Synthesis and Characterization of Metal Complexes
The true utility of this compound lies in its ability to form stable complexes with a wide range of transition metals. The following section provides a general protocol for the synthesis of such complexes and outlines the key characterization techniques.
General Protocol for the Synthesis of Metal Complexes
Causality: The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is crucial to ensure the solubility of both the metal salt and the ligand. The stoichiometry of the reactants can be varied to control the metal-to-ligand ratio in the final complex.
Protocol 2: General Synthesis of a Metal(II) Complex
Step-by-Step Methodology:
-
Ligand Solution: Dissolve this compound (2.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in a round-bottom flask with a magnetic stir bar.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂) (1.0 eq) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with stirring. A color change or the formation of a precipitate may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period (typically 1-24 hours) to ensure complete complexation.
-
Isolation of the Complex:
-
If a precipitate forms: Collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
-
If no precipitate forms: Reduce the volume of the solvent under reduced pressure until a solid begins to form. Cool the solution in an ice bath to promote further crystallization. Collect the solid by filtration.
-
-
Recrystallization (Optional): The purity of the complex can be improved by recrystallization from a suitable solvent or solvent mixture.
Visualization of the Chelation Process:
Caption: Bidentate chelation of a metal ion.
Essential Characterization Techniques
The synthesized metal complexes must be thoroughly characterized to confirm their structure and purity. The following techniques are indispensable for this purpose.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the structure of the complex in solution. For diamagnetic complexes, ¹H and ¹³C NMR are used to observe changes in the chemical shifts of the ligand protons and carbons upon coordination to the metal. For paramagnetic complexes, the signals are often significantly shifted and broadened, requiring specialized techniques for analysis.[3][4][5]
Protocol 3: NMR Characterization of a Diamagnetic Complex
-
Sample Preparation: Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analysis: Compare the spectra of the complex to that of the free ligand. Coordination to a metal center typically results in a downfield shift of the pyridine and aminomethyl proton signals due to the deshielding effect of the metal ion.
2.2.2. UV-Visible (UV-Vis) Spectroscopy
Causality: UV-Vis spectroscopy is used to study the electronic transitions within the metal complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, can provide insights into the coordination environment of the metal ion. Job's plot analysis, a continuous variation method, can be used to determine the stoichiometry of the complex in solution.[6][7]
Protocol 4: Determining Metal-Ligand Stoichiometry using Job's Plot
-
Stock Solutions: Prepare equimolar stock solutions of the metal salt and this compound in a suitable solvent.
-
Serial Solutions: Prepare a series of solutions with varying mole fractions of the ligand and metal, keeping the total concentration constant.
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex.
2.2.3. Mass Spectrometry (MS)
Causality: Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for determining the molecular weight of the metal complex and confirming its composition.[8][9][10][11][12]
Protocol 5: ESI-MS Analysis of a Metal Complex
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak corresponding to the complex. The isotopic pattern of the peak should match the theoretical distribution for the proposed formula, which is particularly informative for metals with multiple isotopes.
Section 3: Application Notes and Protocols
The true value of a versatile ligand like this compound is realized through the applications of its metal complexes. This section provides detailed protocols for potential applications in catalysis and medicinal chemistry, based on established methodologies for related pyridine-containing complexes.
Application in Catalysis: Transfer Hydrogenation
Causality: Ruthenium complexes bearing nitrogen-donor ligands are well-known catalysts for transfer hydrogenation reactions, which are crucial for the reduction of ketones and aldehydes to alcohols.[13][14][15][16] The this compound ligand can stabilize the ruthenium center and facilitate the catalytic cycle.
Protocol 6: Catalytic Transfer Hydrogenation of Acetophenone (Exemplary)
Step-by-Step Methodology:
-
Catalyst Preparation: Synthesize a ruthenium(II) complex of this compound, for example, by reacting RuCl₃·xH₂O with the ligand in a suitable solvent.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the ruthenium complex (1 mol%) in 2-propanol.
-
Reagent Addition: Add the substrate, acetophenone (1.0 eq), and a base, such as potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH) (10 mol%), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for the required time (monitor by TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 1-phenylethanol.
Visualization of the Catalytic Cycle:
Caption: A simplified transfer hydrogenation cycle.
Application in Medicinal Chemistry: DNA Cleavage and Cytotoxicity
Causality: Copper complexes are known to mediate the cleavage of DNA, a property that is being explored for the development of artificial nucleases and anticancer agents.[17][18][19][20] The this compound ligand can form stable copper complexes that can interact with DNA and, in the presence of a reducing agent and oxygen, generate reactive oxygen species (ROS) that lead to DNA strand scission.
Protocol 7: In Vitro DNA Cleavage Assay
Step-by-Step Methodology:
-
Complex Preparation: Synthesize a copper(II) complex of this compound.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), the copper complex at various concentrations, a buffer (e.g., Tris-HCl), and a reducing agent (e.g., ascorbic acid or hydrogen peroxide).
-
Incubation: Incubate the reaction mixture at 37 °C for a specified time.
-
Analysis: Analyze the DNA cleavage products by agarose gel electrophoresis. The conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear (Form III) DNA indicates cleavage activity.
Protocol 8: MTT Assay for Cytotoxicity
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[21][22][23][24][25]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the metal complex and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth) can be determined from the dose-response curve.
Section 4: Safety and Handling
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
This compound is a ligand with considerable, yet not fully tapped, potential. Its flexible coordination behavior, coupled with the inherent properties of the pyridine nucleus, makes it a valuable tool for the synthesis of a diverse range of metal complexes. This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of this ligand and its complexes. The detailed protocols herein are intended to serve as a starting point for researchers to explore the rich chemistry of this compound and to develop new catalysts, materials, and therapeutic agents. The journey from a simple organic molecule to a functional metal complex is a testament to the power of coordination chemistry, and this compound stands as a promising candidate for future discoveries.
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Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 3,5-Bis(aminomethyl)pyridine for Drug Delivery Applications
Introduction: The Promise of Flexible and Functionalized Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in various fields, including gas storage, catalysis, and biomedicine.[1] Their modular nature, arising from the self-assembly of metal ions or clusters with organic linkers, allows for precise control over pore size, surface area, and chemical functionality.[1] For drug delivery applications, MOFs offer significant advantages such as high drug loading capacities and the potential for controlled release.[2]
This application note focuses on the synthesis and potential applications of Metal-Organic Frameworks (MOFs) utilizing the flexible and functional linker, 3,5-bis(aminomethyl)pyridine . The introduction of aminomethyl groups on a pyridine backbone offers a unique combination of properties. The pyridine nitrogen and the two aminomethyl nitrogens can all act as coordination sites, leading to potentially novel and robust framework structures. The inherent flexibility of the aminomethyl side chains can impart dynamic properties to the resulting MOF, which can be advantageous for guest encapsulation and release.[3][4] Furthermore, the amine functionalities can serve as sites for post-synthetic modification or for establishing specific interactions with drug molecules.[5]
While the synthesis of MOFs with the closely related ligand 3-(aminomethyl)pyridine has been reported to form layered structures with octahedrally coordinated metal centers, the use of the bidentate this compound as a primary linker for generating porous 3D MOFs is a promising yet less explored area.[6][7] This guide provides a comprehensive overview of the synthesis, characterization, and potential drug delivery applications of MOFs based on this versatile ligand.
The Strategic Advantage of this compound in MOF Synthesis
The choice of this compound as an organic linker is predicated on several key molecular features that are highly desirable for the creation of functional MOFs for biomedical applications:
-
Multidentate Coordination: The presence of three potential nitrogen donor sites (one pyridinic and two aminic) allows for versatile coordination with a variety of metal centers, potentially leading to the formation of stable, high-dimensional frameworks.
-
Structural Flexibility: The rotational freedom of the aminomethyl groups introduces a degree of flexibility into the linker. This can lead to the formation of "breathing" MOFs that can adapt their pore size in response to guest molecules, a highly sought-after property for controlled drug release.[3]
-
Hydrogen Bonding Capabilities: The amine groups are excellent hydrogen bond donors and acceptors, which can play a crucial role in the self-assembly of the MOF structure and in the specific binding of drug molecules within the pores.
-
Post-Synthetic Modification Potential: The primary amine groups are amenable to a wide range of post-synthetic modifications, allowing for the fine-tuning of the MOF's properties, such as hydrophilicity, surface charge, and drug affinity.[5]
Hypothetical Solvothermal Synthesis Protocol: Zinc-Based MOF (Zn-BAMPy)
This section details a representative solvothermal synthesis protocol for a hypothetical zinc-based MOF using this compound, hereafter referred to as Zn-BAMPy . This protocol is based on established methods for the synthesis of MOFs with similar functionalized and flexible linkers.[8]
Materials and Reagents
| Reagent | Grade | Supplier |
| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | ACS Reagent, ≥98% | Sigma-Aldrich |
| This compound | >97% | Enamine |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Chloroform | Anhydrous, ≥99% | Sigma-Aldrich |
Experimental Procedure
-
Preparation of the Precursor Solution:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.
-
-
Reaction Mixture Assembly:
-
Slowly add the linker solution to the metal salt solution while stirring gently.
-
Cap the vial tightly.
-
-
Solvothermal Synthesis:
-
Place the sealed vial in a programmable oven.
-
Heat the reaction mixture to 100 °C at a rate of 5 °C/min.
-
Maintain the temperature at 100 °C for 48 hours.
-
Allow the oven to cool down to room temperature naturally.
-
-
Product Isolation and Purification:
-
After cooling, colorless crystals should be visible at the bottom of the vial.
-
Carefully decant the supernatant.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To exchange the DMF solvent within the pores, immerse the crystals in ethanol (10 mL) for 24 hours, replacing the ethanol every 8 hours.
-
Finally, wash the crystals with chloroform (2 x 10 mL).
-
-
Activation of the MOF:
-
Decant the chloroform and dry the crystals under vacuum at 80 °C for 12 hours to remove the solvent molecules from the pores and activate the MOF for further use.
-
Caption: Solvothermal synthesis workflow for the hypothetical Zn-BAMPy MOF.
Characterization of Zn-BAMPy
The synthesized MOF should be thoroughly characterized to confirm its structure, purity, and properties.
| Technique | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | A unique diffraction pattern confirming the formation of a crystalline material. The peak positions can be used to determine the unit cell parameters. |
| Thermogravimetric Analysis (TGA) | A multi-step weight loss curve. The initial weight loss corresponds to the removal of solvent molecules from the pores, followed by a plateau indicating the thermal stability of the framework, and finally, a sharp weight loss at higher temperatures due to the decomposition of the organic linker. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | The appearance of new vibrational bands and shifts in the characteristic bands of the linker (e.g., N-H and C-N stretching frequencies) upon coordination to the metal center, confirming the formation of the MOF. |
| N₂ Adsorption-Desorption Isotherms | A Type I isotherm, characteristic of microporous materials, is expected. The Brunauer-Emmett-Teller (BET) method can be used to calculate the specific surface area, and the pore size distribution can be determined from the isotherm data. |
Application in Drug Delivery: A Hypothetical Study with 5-Fluorouracil
The flexible and functionalized nature of Zn-BAMPy makes it a promising candidate for the delivery of anticancer drugs such as 5-Fluorouracil (5-FU). The amine groups within the MOF pores can potentially form hydrogen bonds with the functional groups of 5-FU, leading to a high loading capacity and a sustained release profile.
Drug Loading Protocol
-
Preparation of the Drug Solution: Prepare a 1 mg/mL solution of 5-Fluorouracil in a suitable solvent (e.g., a mixture of water and ethanol).
-
Loading: Immerse 50 mg of activated Zn-BAMPy in 10 mL of the 5-FU solution.
-
Incubation: Stir the suspension at room temperature for 24 hours in the dark.
-
Isolation: Centrifuge the suspension to collect the 5-FU loaded MOF (5-FU@Zn-BAMPy).
-
Washing: Wash the 5-FU@Zn-BAMPy with the solvent to remove any surface-adsorbed drug.
-
Drying: Dry the loaded MOF under vacuum at room temperature.
-
Quantification of Loaded Drug: The amount of encapsulated 5-FU can be determined by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy.
Caption: Workflow for loading 5-Fluorouracil into the Zn-BAMPy MOF.
In Vitro Drug Release Study
The release of 5-FU from the MOF can be monitored in a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
Preparation: Disperse a known amount of 5-FU@Zn-BAMPy in a specific volume of PBS (pH 7.4).
-
Incubation: Place the suspension in a shaker bath at 37 °C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Analysis: Centrifuge the collected aliquots and measure the concentration of released 5-FU using UV-Vis spectroscopy.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
The flexible nature of the Zn-BAMPy framework is expected to allow for a sustained release of 5-FU, potentially over several days, which is highly desirable for reducing the frequency of administration and minimizing side effects in chemotherapy.
Conclusion and Future Perspectives
The use of this compound as a linker for the synthesis of Metal-Organic Frameworks presents a compelling strategy for the development of advanced drug delivery systems. The hypothetical Zn-BAMPy MOF described herein serves as a blueprint for the rational design of functional and flexible MOFs. The combination of multiple coordination sites, inherent flexibility, and the presence of amine functionalities for drug interaction and post-synthetic modification makes this class of MOFs particularly attractive for biomedical applications.
Future research should focus on the experimental realization of MOFs based on this compound with various metal ions to explore the resulting structural diversity. A systematic investigation into the influence of the linker's flexibility on drug loading and release kinetics is warranted. Furthermore, post-synthetic modification of the amine groups could be employed to attach targeting moieties for site-specific drug delivery, further enhancing the therapeutic potential of these promising materials.
References
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Krebs, C., Jess, I., & Näther, C. (2021). Synthesis, crystal structure and thermal properties of poly[bis[μ-3-(aminomethyl)pyridine-κ2 N:N′]bis(thiocyanato-κN)manganese(II)]. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 834–838. [Link]
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Li, J., Wang, H., Yuan, X., Zhang, J., & Li, J. (2017). Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. Journal of Materials Chemistry A, 5(3), 1134-1142. [Link]
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Das, S., & Jana, A. (2020). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design, 20(10), 6549-6559. [Link]
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Wang, Z., et al. (2007). Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands. Crystal Growth & Design, 7(11), 2269-2280. [Link]
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Application Notes & Protocols for Palladium-Catalyzed Amination of Pyridine Compounds
Introduction: The Strategic Importance of Aminopyridines in Modern Chemistry
The palladium-catalyzed amination of pyridine compounds, a cornerstone of modern synthetic organic chemistry, provides a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Aminopyridines are privileged scaffolds, frequently encountered in pharmaceuticals, agrochemicals, and functional materials, owing to their unique electronic properties and ability to participate in hydrogen bonding.[3][4] The development of robust and general protocols for their synthesis is therefore of paramount importance to researchers in both academic and industrial settings, particularly in the field of drug development.[5] This guide provides a detailed overview of the key mechanistic considerations, practical challenges, and field-proven protocols for the successful palladium-catalyzed amination of pyridine substrates.
The Challenge of Pyridine Amination: Navigating Electron Deficiency and Catalyst Inhibition
The successful C-N cross-coupling of pyridine halides presents unique challenges not typically encountered with simple aryl halides. Understanding these challenges is critical for rational protocol design and troubleshooting.
-
Electron-Deficient Nature: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic property makes the oxidative addition of the pyridine-halide bond to the palladium(0) center more difficult compared to electron-rich carbocyclic aryl halides. This step is often the rate-limiting step in the catalytic cycle.[6]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of unreactive or less reactive complexes.[7] This catalyst inhibition can significantly slow down or completely halt the desired catalytic turnover.
Overcoming these challenges has been the focus of significant research, leading to the development of highly specialized catalyst systems.
The Catalytic Heart: A Mechanistic Overview of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the preeminent method for the palladium-catalyzed formation of C-N bonds.[8][9][10] The catalytic cycle, illustrated below, involves a sequence of well-defined elementary steps:
-
Formation of the Active Pd(0) Catalyst: The reaction is typically initiated with a palladium(II) precatalyst which is reduced in situ to the active palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the pyridine-halide bond, forming a Pd(II) intermediate. This is often the slowest step in the cycle, particularly with less reactive chloropyridines.[6]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the aminopyridine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle for the amination of pyridine halides.
Key Components of a Successful Protocol
The success of a palladium-catalyzed pyridine amination is highly dependent on the careful selection of each reaction component.
| Component | Key Considerations & Recommendations |
| Palladium Precatalyst | While Pd(OAc)₂ can be used, palladium precatalysts such as G3 or G4 palladacycles are often preferred for their ability to reliably and cleanly generate the active Pd(0) species.[6] |
| Ligand | The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are essential for promoting the challenging oxidative addition of the C-Cl bond and for preventing catalyst inhibition.[6] Highly effective ligands include biarylphosphines (e.g., RuPhos, BrettPhos, DavePhos) and ferrocene-based ligands (e.g., Josiphos).[6] |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base.[6][10] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate a more active catalyst system and higher reaction temperatures.[6] |
| Solvent | Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation. Common choices include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[6] |
| Temperature | Elevated temperatures, typically in the range of 80-110 °C, are often required to drive the reaction to completion, especially for less reactive chloropyridines.[6] |
Experimental Protocols
The following protocols provide a starting point for the palladium-catalyzed amination of chloropyridines. Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Amination of 2-Chloropyridines
This protocol is a robust starting point for the coupling of various primary and secondary amines with 2-chloropyridines.
Figure 2: General workflow for the palladium-catalyzed amination of 2-chloropyridines.
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst with an integrated ligand)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane (3-5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the 2-chloropyridine, palladium precatalyst, and sodium tert-butoxide.
-
Seal the tube, and evacuate and backfill with inert gas three times.
-
Add the anhydrous solvent, followed by the amine, via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Amination of 2,4-Dichloropyridine
Achieving regioselectivity in the amination of dihalopyridines is a common challenge. Generally, the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than the 4-position.[6] This protocol aims to favor mono-amination at the C2 position.
Key Modifications from Protocol 1:
-
Stoichiometry: Use a slight excess of the dichloropyridine (e.g., 1.2 equiv) relative to the amine (1.0 equiv) to disfavor double amination.
-
Temperature Control: Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction carefully to maximize selectivity for the C2-aminated product.
-
Ligand Selection: A sterically hindered ligand such as Josiphos may enhance selectivity.[11]
Procedure:
Follow the general procedure outlined in Protocol 1, implementing the modifications to stoichiometry and temperature as described above. Careful monitoring is crucial to stop the reaction once the desired mono-aminated product is formed in optimal yield.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature; Impure reagents or solvents. | Use a reliable palladium precatalyst; Ensure rigorous exclusion of air and moisture; Increase the reaction temperature; Use freshly purified, anhydrous, and degassed reagents and solvents.[6] |
| Hydrodehalogenation (Cl replaced by H) | Presence of water or protic impurities; Impure base. | Ensure scrupulously dry conditions; Use high-purity, anhydrous NaOtBu.[6] |
| Poor Regioselectivity | Reaction conditions favoring further reaction. | Adjust stoichiometry (excess dihalopyridine); Lower the reaction temperature; Screen different ligands. |
Conclusion
Palladium-catalyzed amination has revolutionized the synthesis of aminopyridines, providing a reliable and versatile tool for chemists. By understanding the underlying mechanistic principles and the specific challenges posed by pyridine substrates, researchers can effectively implement and troubleshoot these powerful reactions. The protocols and guidelines presented here offer a solid foundation for the successful application of this indispensable transformation in drug discovery and materials science.
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Application Note: A Guide to the Experimental Setup for Cyclocondensation Reactions with Aminomethylpyridines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, providing efficient pathways to complex molecular architectures from simpler precursors. Aminomethylpyridines, featuring both a nucleophilic amino group and a pyridine ring, are exceptionally versatile building blocks in these transformations. Their reactions enable the synthesis of a wide array of fused nitrogen-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry and drug development.[1][2] This guide provides a detailed exploration of the mechanistic principles, experimental design considerations, and step-by-step protocols for conducting cyclocondensation reactions with aminomethylpyridines. It is intended to equip researchers with the foundational knowledge and practical insights required to successfully design and execute these powerful synthetic transformations.
The Strategic Importance of Aminomethylpyridines in Heterocyclic Synthesis
The pyridine ring is a fundamental bioisostere found in numerous FDA-approved drugs, valued for its ability to improve solubility and engage in key biological interactions.[3] Aminomethylpyridines, which combine the features of a pyridine core with a reactive primary amine, serve as powerful synthons for constructing more complex polyazaheterocyclic systems.[4] These resulting fused scaffolds, such as imidazo[1,5-a]pyridines, are prominent in compounds investigated for antitumor and immunosuppressant activities, making their synthesis a critical task in drug discovery.[5]
The strategic value of using aminomethylpyridines lies in their dual functionality. The exocyclic aminomethyl group acts as the primary nucleophile, initiating the reaction, while the pyridine ring's nitrogen atom can participate as an endocyclic nucleophile in a subsequent cyclization step. This predictable reactivity pattern allows for the controlled, regioselective construction of five- or six-membered rings fused to the pyridine core.
Mechanistic Underpinnings: A Tale of Two Nucleophiles
The success of a cyclocondensation reaction hinges on the sequential action of two nucleophilic centers within the aminomethylpyridine molecule. The general mechanism can be conceptualized as a two-stage process, often facilitated by acid catalysis and dehydration.
Stage 1: Initial Nucleophilic Attack The reaction is initiated by the attack of the highly nucleophilic primary amine of the aminomethylpyridine onto an electrophilic center of the reaction partner (e.g., a carbonyl carbon, an activated nitroalkane). This forms an intermediate adduct.[4]
Stage 2: Intramolecular Cyclization and Aromatization The crucial ring-forming step involves a second nucleophilic attack, this time from the pyridine ring nitrogen, onto a suitable electrophilic site within the intermediate. This intramolecular cyclization is typically a 5-exo-trig or 6-exo-trig process, which is kinetically favored. The resulting cyclized intermediate then undergoes a dehydration or elimination event, often driven by heating in an acidic medium, to yield the final, stable aromatic heterocyclic product.[5][6]
Caption: Generalized mechanism of cyclocondensation with aminomethylpyridines.
Experimental Design and Parameter Optimization
The causality behind experimental choices is critical for achieving high yields and purity. A researcher must consider several interconnected parameters when designing a cyclocondensation reaction.
Selection of Reagents and Solvents
The choice of reaction partners dictates the final heterocyclic core. For instance, reacting 2-(aminomethyl)pyridine with electrophilically activated nitroalkanes is a proven method for synthesizing imidazo[1,5-a]pyridines.[5]
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Acetonitrile (MeCN): Often an excellent choice due to its high dielectric constant, which can stabilize charged intermediates, and its relatively high boiling point, allowing for reactions to be conducted at reflux. It has proven superior to other solvents like ethanol or THF in certain polyazaheterocycle syntheses, leading to higher conversion rates and yields in shorter times.[4]
-
Ethanol (EtOH): A common protic solvent that can participate in hydrogen bonding. It is particularly useful when a basic catalyst like potassium hydroxide is employed.[7]
-
Polyphosphoric Acid (PPA): This serves as both a solvent and a powerful Brønsted acid catalyst and dehydrating agent. It is particularly effective for reactions that require harsh, anhydrous conditions to drive the final aromatization step, though the workup can be more challenging due to its high viscosity.[5][8]
Catalysis and Reaction Conditions
Catalysis is often necessary to activate the electrophile or facilitate the cyclization and dehydration steps.
-
Acid Catalysis: Brønsted acids (e.g., PPA, HCl) or Lewis acids can be used. PPA is particularly effective in promoting the cyclization of 2-(aminomethyl)pyridine with nitroalkanes.[5] Heterogeneous acid catalysts like sulfated tin oxide (SO₄⁻²/SnO₂) have also been developed, offering the advantages of easy separation and reusability.[9]
-
Temperature: Many cyclocondensation reactions require heating to overcome the activation energy for cyclization and elimination. Refluxing conditions are common.[4] Microwave-assisted synthesis can be a powerful alternative to conventional heating, often leading to dramatically reduced reaction times and improved yields.[10]
-
Reaction Time: Progress should be monitored using an appropriate technique, typically Thin-Layer Chromatography (TLC), to determine the point of completion and avoid the formation of degradation byproducts.[4]
| Parameter | Choice | Rationale & Justification |
| Aminomethylpyridine | 2-(Aminomethyl)pyridine | The 1,2-relationship between the aminomethyl group and the ring nitrogen is ideal for forming a 5-membered fused ring (e.g., imidazo[1,5-a]pyridine). |
| Electrophile | Activated Nitroalkane | Provides the single carbon atom required to complete the imidazole ring. Activation (e.g., with P₂O₅ in PPA) is necessary to make it sufficiently electrophilic.[5] |
| Solvent/Catalyst | Polyphosphoric Acid (PPA) | Acts as a solvent, a Brønsted acid to catalyze the reaction, and a strong dehydrating agent to drive the final aromatization step to completion.[5][8] |
| Temperature | 110-140 °C | Sufficient thermal energy is required to promote the reaction in the viscous PPA medium and ensure the elimination of water.[5] |
| Reaction Time | 2-5 hours | Typically sufficient for complete consumption of starting materials, as monitored by TLC. Prolonged heating can lead to decomposition. |
Table 1: Key Parameters for the Synthesis of Imidazo[1,5-a]pyridines.
Detailed Experimental Protocol: Synthesis of 3-Phenylimidazo[1,5-a]pyridine
This protocol describes the cyclocondensation of 2-(aminomethyl)pyridine with 1-nitro-2-phenylethane, a representative procedure adapted from established literature.[5][8]
Safety Precautions
-
Aminomethylpyridines: These compounds are corrosive and can cause skin and eye burns. They are also air-sensitive.[11][12][13] Handle in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Polyphosphoric Acid (PPA): Highly corrosive and will cause severe burns upon contact. It reacts exothermically with water. Always add PPA to water slowly during the workup, never the other way around.
-
General Precautions: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are air-sensitive.[8]
Materials and Reagents
-
2-(Aminomethyl)pyridine
-
1-Nitro-2-phenylethane
-
Phosphorus pentoxide (P₂O₅)
-
Orthophosphoric acid (85%) or commercial Polyphosphoric Acid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Step-by-step workflow for imidazo[1,5-a]pyridine synthesis.
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, place polyphosphoric acid (approx. 20 g). Heat gently while stirring to ensure it is fluid. Note: If preparing PPA in situ, carefully add the calculated amount of P₂O₅ to 85% orthophosphoric acid according to published protocols.[8]
-
Reagent Addition: To the stirred PPA, add 2-(aminomethyl)pyridine (1.0 eq). Once dissolved, add the 1-nitro-2-phenylethane (1.1 eq).
-
Reaction: Heat the reaction mixture in an oil bath to 130-140 °C for 3-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 50:50 Hexane:Ethyl Acetate eluent). To take a sample, carefully remove a small aliquot with a glass pipette and quench it in a vial containing water and ethyl acetate, then spot the organic layer on the TLC plate. The reaction is complete when the starting aminomethylpyridine spot has disappeared.
-
Work-up: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the viscous reaction mixture into the ice-water with vigorous stirring.
-
Neutralization: Place the beaker in an ice bath to manage the exothermic reaction. Slowly add a saturated solution of NaHCO₃ or concentrated aqueous ammonia until the pH of the solution is basic (pH ~8-9).[5]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel. The appropriate eluent system must be determined by TLC but often consists of a gradient of hexane and ethyl acetate.[5]
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient heating or reaction time. 2. PPA is not sufficiently anhydrous. 3. Incomplete neutralization during workup. | 1. Increase temperature or prolong reaction time, monitoring by TLC. 2. Ensure PPA is freshly prepared or of high quality. Add P₂O₅ to ensure dehydration. 3. Check pH carefully during neutralization; product may remain as a salt in the aqueous layer if it is still acidic. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Product degradation due to excessive heat. 3. Formation of side products. | 1. Continue heating until starting material is consumed. 2. Reduce reaction temperature or time. 3. Optimize reaction conditions (temperature, catalyst concentration). Ensure careful purification by column chromatography. |
| Difficult Purification | 1. Product has similar polarity to a byproduct. 2. Product streaking on silica gel. | 1. Try a different solvent system for chromatography. Consider recrystallization as an alternative purification method.[14] 2. Add a small amount of triethylamine (~1%) to the eluent to suppress the interaction of the basic pyridine nitrogen with the acidic silica gel. |
Table 2: A guide for troubleshooting cyclocondensation reactions.
References
-
ResearchGate. Proposed mechanism for the cyclocondensation reaction between...[Link]
-
Tavares, L. C., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 243-253. [Link]
-
Chebanov, V. A., et al. (2007). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines and related products. Tetrahedron, 63(6), 1229-1242. [Link]
-
Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-212. [Link]
-
Bakulev, V. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2851-2861. [Link]
-
Cuny, G. D. (2009). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Organic Chemistry Portal. [Link]
-
Vitale, P., et al. (2020). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules, 25(23), 5727. [Link]
-
Bakulev, V. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. PMC - NIH. [Link]
-
Squi, S., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 15(15), 1339-1353. [Link]
-
Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 225(1), 54-59. [Link]
-
ResearchGate. SO₄⁻²/SnO₂–catalyzed cyclocondensation for the synthesis of fully functionalized pyridines. [Link]
-
Toste, F. D., et al. (2014). Enantioselective Cascade Cyclization/Protodemetalation of Polyenes with N3Pt2+ Catalysts. Chemical Science, 5(2), 594-597. [Link]
-
Ohshima, T., et al. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 12, 1374567. [Link]
- Google Patents.
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Bonacorso, H. G., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Revista Virtual de Química, 9(4), 1581-1634. [Link]
-
Verma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(9), 1033-1067. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Vanderwal, C. D. (2007). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. ACS PRF Annual Report. [Link]
-
Al-Mousawi, S. M. (2011). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (DHA) and its derivatives. Journal of Heterocyclic Chemistry, 48(1), 1-16. [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Stanbury, P. F., et al. (2017). Chapter 10 - The recovery and purification of fermentation products. Principles of Fermentation Technology (Third Edition), 437-516. [Link]
-
MDPI. Topical Collection: Feature Papers in Drug Discovery and Development. [Link]
-
UCL Discovery. (1990). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. [Link]
-
Slideshare. Purification product. [Link]
-
Chad's Prep. (2021). 22.6 EAS Reactions with Nitrogen Heterocycles. [Link]
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- 2. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
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The Fulcrum of Design: 3,5-Bis(aminomethyl)pyridine in the Synthesis of Advanced Functional Materials
Introduction: The Strategic Advantage of a Bifunctional Linker
In the landscape of materials science and drug development, the selection of molecular building blocks is paramount. The architecture of a functional material—be it a porous framework, a supramolecular assembly, or a targeted therapeutic—is dictated by the geometry and chemical nature of its constituent parts. 3,5-Bis(aminomethyl)pyridine emerges as a particularly compelling linker due to its unique combination of structural rigidity and flexibility, coupled with versatile coordination and reaction sites.
The pyridine core offers a well-defined V-shape geometry, with the nitrogen atom acting as a Lewis basic site for coordination to metal centers. The two primary amine functionalities, positioned at the 3 and 5 positions via methylene spacers, provide reactive handles for a variety of chemical transformations, most notably the formation of imines (Schiff bases), amides, and for coordination to metal ions. This bifunctionality allows for the construction of intricate and extended structures with tailored properties. The methylene spacers afford a degree of rotational freedom, enabling the aminomethyl groups to orient themselves to suit the steric and electronic demands of a given metal center or reacting partner. This inherent adaptability is a key attribute in the successful formation of well-ordered crystalline materials.
This guide provides an in-depth exploration of the application of this compound in the synthesis of diverse functional materials, offering detailed protocols and mechanistic insights for researchers in materials science and drug development.
I. Application in Metal-Organic Frameworks (MOFs): Engineering Porosity and Functionality
The rigid V-shape of the this compound core makes it an excellent candidate for the construction of porous Metal-Organic Frameworks (MOFs). While dicarboxylates are more common linkers, the dual amine functionality of this compound allows for the formation of robust coordination bonds with a variety of metal ions, leading to novel network topologies. The resulting MOFs can feature pores decorated with uncoordinated pyridine nitrogen atoms or secondary amine groups, which can serve as active sites for catalysis or selective guest binding.
Causality in Experimental Design:
The synthesis of MOFs using amine-functionalized linkers often relies on solvothermal methods. The choice of solvent is critical; high-boiling point solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are frequently used to achieve the temperatures necessary for crystal growth. The metal salt precursor is chosen based on the desired coordination geometry and properties of the final MOF. For instance, zinc(II) and copper(II) salts are commonly employed due to their versatile coordination numbers and ability to form stable frameworks. The addition of a modulator, such as a monocarboxylic acid, can be crucial in controlling the nucleation and growth of the MOF crystals, leading to higher quality and larger single crystals suitable for X-ray diffraction analysis.
Experimental Workflow: MOF Synthesis
Caption: Workflow for the solvothermal synthesis of a MOF using this compound.
Protocol: Synthesis of a Hypothetical Zn-based MOF
This protocol is adapted from established methods for synthesizing MOFs with amine-functionalized linkers.[1][2]
Materials:
-
This compound (0.1 mmol, 13.7 mg)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Glass vial (20 mL) with a Teflon-lined cap
Procedure:
-
In a 20 mL glass vial, dissolve 13.7 mg (0.1 mmol) of this compound in 2.5 mL of DMF.
-
In a separate container, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 2.5 mL of DMF.
-
Add the zinc nitrate solution to the ligand solution in the vial.
-
Cap the vial tightly.
-
Place the vial in a preheated oven at 100 °C for 48 hours.
-
After 48 hours, remove the vial from the oven and allow it to cool slowly to room temperature.
-
Colorless crystals should form at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals by adding 5 mL of fresh DMF, gently agitating, and then decanting the solvent. Repeat this process three times.
-
To activate the MOF (remove guest solvent molecules from the pores), immerse the crystals in a solvent with a lower boiling point, such as acetone, for 24 hours, replacing the acetone every 8 hours.
-
After solvent exchange, filter the crystals and dry them under a dynamic vacuum at an elevated temperature (e.g., 120 °C) for 12 hours.
Self-Validation:
-
Crystallinity: The formation of well-defined crystals is the first indicator of a successful synthesis. The crystallinity of the bulk material should be confirmed by Powder X-Ray Diffraction (PXRD), which should show sharp peaks corresponding to a crystalline phase.
-
Thermal Stability: Thermogravimetric Analysis (TGA) should be performed to determine the thermal stability of the MOF and to confirm the removal of guest solvent molecules during activation.
-
Porosity: The permanent porosity of the activated MOF can be confirmed by gas sorption measurements (e.g., N₂ at 77 K), which should yield a Type I isotherm characteristic of microporous materials.
II. Schiff Base Condensation: Crafting Macrocycles and Sensors
The primary amine groups of this compound readily undergo condensation reactions with aldehydes to form Schiff bases (imines). This reaction is a cornerstone of dynamic covalent chemistry and provides a facile route to the synthesis of macrocycles, molecular cages, and chemosensors.
Causality in Experimental Design:
The formation of Schiff bases is a reversible reaction, and the position of the equilibrium can be controlled by the reaction conditions.[3] The reaction is typically carried out in a solvent that allows for the removal of water, such as methanol or ethanol, which drives the equilibrium towards the imine product. The choice of aldehyde is critical in determining the structure and function of the final product. Diformyl precursors are used to generate [2+2] or [3+3] macrocycles, while more complex aldehydes can introduce specific functionalities, such as fluorophores for sensing applications. Metal ions can be used as templates to direct the formation of specific macrocyclic structures.
Logical Relationship: Schiff Base Condensation
Caption: Formation of macrocycles or polymers via Schiff base condensation.
Protocol: Synthesis of a [2+2] Macrocycle
This protocol is based on general procedures for the synthesis of Schiff base macrocycles.[4][5]
Materials:
-
This compound (0.2 mmol, 27.4 mg)
-
Terephthalaldehyde (0.2 mmol, 26.8 mg)
-
Methanol (50 mL)
-
Chloroform (for purification)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 27.4 mg (0.2 mmol) of this compound in 25 mL of methanol.
-
In a separate beaker, dissolve 26.8 mg (0.2 mmol) of terephthalaldehyde in 25 mL of methanol. Gentle heating may be required.
-
Using a syringe pump, add the terephthalaldehyde solution to the stirred solution of this compound over a period of 4 hours. This high-dilution condition favors intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 24 hours. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol.
-
The crude product can be purified by recrystallization from a solvent mixture such as chloroform/methanol.
Self-Validation:
-
Spectroscopic Confirmation: The formation of the imine bonds can be confirmed by FT-IR spectroscopy, which will show a characteristic C=N stretching band around 1620-1650 cm⁻¹. ¹H NMR spectroscopy should show the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the [2+2] macrocycle.
III. Supramolecular Assemblies: Building Discrete Architectures
The directional coordination capabilities of the pyridine nitrogen and the aminomethyl groups of this compound can be harnessed to construct discrete supramolecular assemblies, such as molecular cages and capsules. These structures have potential applications in host-guest chemistry, catalysis, and drug delivery.
Causality in Experimental Design:
The synthesis of discrete supramolecular cages relies on the precise geometric arrangement of metal centers and organic linkers.[6] Metal complexes with specific coordination geometries, such as square-planar Pd(II) or Pt(II) complexes with cis-coordination sites, are often used as the corners of the cage. The V-shape of this compound makes it an ideal paneling ligand. The stoichiometry of the reactants is crucial in directing the self-assembly towards the desired cage structure. The reaction is typically carried out in a coordinating solvent, and the final product often encapsulates a counter-ion or solvent molecule.
Protocol: Synthesis of a Hypothetical Pd₆L₁₂ Supramolecular Cage
This protocol is adapted from the synthesis of similar coordination cages using pyridyl-based ligands.[7]
Materials:
-
This compound (0.2 mmol, 27.4 mg)
-
Palladium(II) nitrate (Pd(NO₃)₂) (0.1 mmol, 23.0 mg)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
In a small vial, dissolve 27.4 mg (0.2 mmol) of this compound in 2.5 mL of DMSO.
-
In a separate vial, dissolve 23.0 mg (0.1 mmol) of palladium(II) nitrate in 2.5 mL of DMSO.
-
Slowly add the palladium(II) nitrate solution to the stirred ligand solution at room temperature.
-
Stir the mixture for 24 hours.
-
The product can be precipitated by the slow vapor diffusion of a less polar solvent, such as diethyl ether, into the DMSO solution over several days.
-
Collect the resulting crystals by filtration, wash with diethyl ether, and dry under vacuum.
Self-Validation:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the formation of a single, highly symmetric cage structure in solution. The spectra should show a set of sharp signals consistent with the proposed cage symmetry.
-
Diffusion-Ordered NMR Spectroscopy (DOSY): This technique can be used to confirm that all the spectroscopic signals belong to a single, large species diffusing at the same rate.
-
Single-Crystal X-ray Diffraction: The definitive proof of the cage structure is obtained by single-crystal X-ray diffraction analysis.
IV. Applications in Catalysis
Metal complexes derived from this compound and its Schiff base derivatives can serve as effective catalysts for a variety of organic transformations. The pyridine and imine/amine nitrogen atoms can coordinate to a metal center, creating a well-defined catalytic pocket. The electronic and steric properties of the catalyst can be tuned by modifying the ligand backbone.
Causality in Experimental Design:
For catalytic applications, the ligand should form a stable complex with the chosen metal, yet allow for the coordination and activation of the substrates. The ligand framework can influence the selectivity of the reaction. For example, chiral aldehydes can be used in the Schiff base condensation to create chiral ligands for asymmetric catalysis. The choice of metal is dictated by the desired catalytic transformation (e.g., gold for cyclization reactions, ruthenium for transfer hydrogenation).[8][9]
Protocol: Synthesis of a Schiff Base-Metal Complex for Catalysis
This protocol describes the synthesis of a Schiff base ligand and its subsequent complexation to a metal center.
Step 1: Synthesis of the Schiff Base Ligand
-
Follow the protocol for the synthesis of a Schiff base, for example, by reacting this compound with two equivalents of salicylaldehyde.
-
Purify the resulting Schiff base ligand by recrystallization.
Step 2: Synthesis of the Metal Complex
-
Dissolve the purified Schiff base ligand (0.1 mmol) in a suitable solvent (e.g., methanol, 10 mL).
-
In a separate container, dissolve the metal salt (e.g., copper(II) acetate, 0.1 mmol) in the same solvent (5 mL).
-
Add the metal salt solution to the stirred ligand solution. A color change is often observed upon complexation.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
The metal complex may precipitate from the solution upon cooling or with the addition of a less polar solvent.
-
Collect the complex by filtration, wash with a suitable solvent, and dry.
Self-Validation:
-
Spectroscopic and Analytical Characterization: Confirm the structure of the complex using FT-IR, UV-Vis, and elemental analysis.
-
Catalytic Activity Testing: Evaluate the performance of the synthesized complex in a model catalytic reaction. Monitor the reaction progress using techniques like GC or NMR to determine conversion and selectivity.
V. Potential in Drug Delivery and Biomedical Applications
The ability of materials derived from this compound to form well-defined structures, such as MOFs and macrocycles, opens up possibilities for their use in drug delivery. The pores of MOFs can be loaded with therapeutic agents, and the cage-like structures of macrocycles can encapsulate drug molecules.[10] Furthermore, the pyridine and amine functionalities can be protonated, making the solubility of these materials pH-dependent, which could be exploited for targeted drug release in the acidic environment of tumors. While direct applications of this compound in drug delivery are still emerging, the synthesis of derivatives with potential biological activity is an active area of research.[11]
Conclusion
This compound is a versatile and powerful building block for the construction of a wide array of functional materials. Its unique combination of a rigid pyridine core and flexible aminomethyl arms allows for the rational design and synthesis of MOFs with tunable porosity, Schiff base macrocycles with defined cavities, and discrete supramolecular assemblies. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this remarkable molecule in creating the next generation of advanced materials for a wide range of applications, from catalysis to medicine.
References
- Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
- Tasiopoulos, A. J., & Perlepes, S. P. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(8), 1375-1387.
- Aghajani, M. J., et al. (2024). Synthesis of MOF-5 Modified Bi2WO6 Polyoxometalate Accommodated on the Pores of Hollow Fiber for HF-SPME of Acetamiprid, Abamect. Chemical Methodologies, 8(4), 279-292.
- Tasiopoulos, A. J., & Perlepes, S. P. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems.
- Bénard, S., et al. (2008). Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents. Bioorganic & Medicinal Chemistry, 16(9), 5036-5053.
- Chavan, S. S., et al. (2021). Synthesis of 3-aminomethyl pyridine chalcone derivatives and their biological evaluation.
- Gagnon, K. J., et al. (2020). Catalytic Activity of trans-Bis(pyridine)gold Complexes. Journal of the American Chemical Society, 142(14), 6535–6545.
- Lee, J., et al. (2018). Supramolecular Pt(II) and Ru(II) Trigonal Prismatic Cages Constructed with a Tris(pyridyl)borane Donor. Inorganic Chemistry, 57(15), 9094–9100.
- Radecka-Paryzek, W., et al. (2021). Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. Molecules, 26(16), 4784.
- Tang, P., Xiao, D., & Wang, B. (2019). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.
- Al-Suhaimi, K. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5123.
- Szafranski, K., et al. (2016). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 21(10), 1353.
- Dömling, A. (2017). Macrocycles: MCR synthesis and applications in drug discovery. Drug Discovery Today: Technologies, 23, 1–7.
- BenchChem. (2025). Application Notes and Protocols: Metal-Organic Frameworks with 3,5-Dichloropyridine Linkers.
- Stang, P. J., & Olenyuk, B. (1997). Supramolecular Self-Assembly of Macrocycles, Catenanes, and Cages through Coordination of Pyridine-Based Ligands to Transition Metals. Accounts of Chemical Research, 30(12), 502-518.
- Hussain, A., et al. (2021). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules, 26(16), 4983.
- Costantino, F., et al. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Accounts of Chemical Research, 53(9), 1833–1844.
- Shi, Q., et al. (2007). Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n·3nH2O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one. Inorganica Chimica Acta, 360(10), 3331-3336.
- Ito, H., et al. (2021). Ruthenium macrocycles bearing pyridine bis(carboxamide): Synthesis, structure, and catalytic activity for hydrosilylation. Dalton Transactions, 50(30), 10398-10402.
- Al-Bayati, Z. H. H., & Al-Amiery, A. A. (2021). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters, 4(1), 1-10.
- Costantino, F., et al. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases.
- Blake, A. J., et al. (1998). Synthesis, coordination chemistry and crystal structures of [2+2] macrocycles incorporating 2,6-bis(thiomethyl)pyridine sub-units. Journal of the Chemical Society, Dalton Transactions, (21), 3661-3670.
- Baratta, W., et al. (2002). 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts. Organometallics, 21(21), 4479–4487.
- ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine.
- Samanta, D., et al. (2016). Large, heterometallic coordination cages based on ditopic metallo-ligands with 3-pyridyl donor groups. Chemical Science, 7(10), 6438–6443.
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Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Site-Selective Functionalization of Pyridines
Welcome to the technical support center for the site-selective functionalization of pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the pyridine ring. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and functional materials, yet their direct and selective functionalization remains a significant synthetic challenge. This is primarily due to [1][2][3]the electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom, which can complicate catalytic processes.
This resource provides i[1][2][4]n-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose experimental issues, optimize your reaction conditions, and achieve your desired regioselectivity.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and fundamental challenges encountered when working with pyridine functionalization.
Q1: Why is achieving site-selectivity in pyridine functionalization so difficult?
A1: The difficulty arises from the inherent electronic properties of the pyridine ring. The nitrogen atom is elec[2]tron-withdrawing, which deactivates the ring towards electrophilic substitution, especially at the C3 and C5 positions. Conversely, the C2, C4, a[5]nd C6 positions are electron-deficient and thus more susceptible to nucleophilic attack or metallation. The nitrogen atom's lone pair also readily coordinates to metal catalysts, which can hinder or alter the desired catalytic cycle. Overcoming these innate t[4]endencies to functionalize a specific C-H bond requires carefully designed strategies.
Q2: What are the general strategies to control regioselectivity (C2 vs. C3 vs. C4)?
A2: Several key strategies are employed:
-
Directing Groups (DGs): A directing group is covalently attached to the pyridine, often at the C2 position, to steer a catalyst to a specific C-H bond, typically ortho to the DG.
-
Transient Directing[4][6][7][8] Groups/Templates: These bind reversibly to the pyridine nitrogen and position a catalyst to functionalize a remote C-H bond.
-
N-Oxide Activation:[9][10] Converting the pyridine to a pyridine N-oxide activates the C2 and C4 positions for various transformations, including palladium-catalyzed alkenylations and arylations.
-
Dearomatization-Rea[6][9][11][12]romatization: This involves a temporary loss of aromaticity to enable functionalization at positions that are otherwise difficult to access, such as C3.
-
Photocatalysis: V[2][5]isible-light-driven methods can generate radical intermediates that react with pyridinium salts, with selectivity often controlled by the nature of the N-substituent on the pyridinium.
Q3: My C-H activat[3][11][13][14][15]ion reaction is not working. What are the most common reasons for failure?
A3: Common culprits include:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate too strongly to the metal center, inhibiting catalysis.
-
Incorrect Ligand Ch[4]oice: The ligand plays a crucial role in modulating the reactivity and selectivity of the metal catalyst.
-
Substrate Inhibition: In some cases, an excess of the pyridine substrate can inhibit the catalyst.
-
Atmosphere and Reagent Purity: Many C-H activation catalysts are sensitive to air and moisture. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere.
-
Insufficient Activation: The C-H bond may not be sufficiently activated for the chosen catalytic system. This can sometimes be overcome by changing the solvent, temperature, or adding a co-catalyst or additive.
Q4: I am observing a mixture of regioisomers. How can I improve the selectivity?
A4: Improving regioselectivity often involves a multi-pronged approach:
-
Steric Hindrance: Introducing bulky substituents can block certain positions and favor functionalization at less hindered sites.
-
Electronic Effects: The electronic nature of existing substituents strongly influences the position of further functionalization.
-
Ligand Tuning: In[13] metal-catalyzed reactions, modifying the ligand can dramatically alter the regiochemical outcome. Bulky ligands, for instance, can favor functionalization at more accessible positions.
-
Solvent Effects: [9]The polarity and coordinating ability of the solvent can influence the reaction pathway and, consequently, the regioselectivity.
-
Change of Strategy:[13] If tuning reaction parameters is insufficient, a different overall strategy (e.g., switching from a directed C-H activation to a dearomatization approach) may be necessary.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during pyridine functionalization experiments.
Problem 1: Low or No Yield in Transition-Metal Catalyzed C-H Functionalization
| Potential Cause | Explanation & Causality | Suggested Solution(s) |
| Catalyst Poisoning by Pyridine Nitrogen | The lone pair on the pyridine nitrogen can act as a strong ligand, coordinating to the metal center and preventing it from participating in the catalytic cycle. This is a very common iss[4]ue. | 1. Use of Lewis Acids: Add a Lewis acid (e.g., AlCl₃, B(C₆F₅)₃) to coordinate to the pyridine nitrogen, blocking it from the catalyst. 2. N-Oxide Format[10]ion: Convert the pyridine to its N-oxide. This electronically modifies the ring and prevents direct coordination through the nitrogen. The N-oxide can be removed later. 3. Use of Pyridin[6][9]ium Salts: N-functionalization to form a pyridinium salt also blocks the nitrogen's lone pair and significantly alters the ring's electronics. |
| Incorrect Oxidation[14] State of the Catalyst | Many C-H activation cycles require a specific oxidation state of the metal (e.g., Pd(II), Ir(III)). If the pre-catalyst is not activated correctly or if side reactions alter the oxidation state, the reaction will fail. | 1. Check Pre-catalyst Activation: Ensure any necessary pre-activation steps are followed correctly. 2. Add an Oxidant/Reductant: Depending on the catalytic cycle, an external oxidant (e.g., AgOAc, Cu(OAc)₂) or reductant may be required to regenerate the active catalytic species. |
| Poor Ligand Choice[9] | The ligand is critical for stabilizing the active catalyst and facilitating the C-H activation step. An inappropriate ligand can lead to catalyst decomposition or lack of reactivity. | 1. Screen Different Ligands: Test a variety of ligands with different electronic and steric properties (e.g., phosphines, N-heterocyclic carbenes). 2. Consult the Literature: Look for established catalyst/ligand systems for similar transformations. |
| Reaction Conditions Not Optimal | C-H activation reactions are often sensitive to temperature, solvent, and concentration. | 1. Temperature Screening: Run the reaction at a range of temperatures. Some C-H activations require high temperatures to proceed. 2. Solvent Screening: Test different solvents. Aprotic polar solvents (e.g., DMF, DMAc) are common, but sometimes less coordinating solvents (e.g., toluene, 1,4-dioxane) are better. |
Problem 2: Poor Regioselectivity (e.g., C2 vs. C4 mixture in radical reactions)
| Potential Cause | Explanation & Causality | Suggested Solution(s) |
| Competing Reaction Sites | In radical additions to pyridinium salts (a common photocatalytic approach), the C2 and C4 positions are both electronically activated and can compete for the incoming radical. | 1. Modify the N-Subs[14]tituent: The nature of the group on the pyridinium nitrogen can direct the regioselectivity. For example, in some systems, N-methoxy groups favor C2 acylation, while N-amino groups favor C4 acylation. 2. Change the Rad[15]ical Source: The steric and electronic properties of the radical itself can influence the site of attack. A bulkier radical may favor the less-hindered position. |
| Steric and Electronic Bias is Ambiguous | In complex substrates, multiple substituents can exert conflicting directing effects, leading to a mixture of products. | 1. Systematic Substrate Modification: Synthesize and test simplified analogues of your substrate to understand the directing effect of each substituent individually. 2. Leverage Steric Bulk: Install a bulky, temporary blocking group at one of the competing positions to force the reaction to occur at the desired site. |
| Thermodynamic vs. Kinetic Control | The initially formed product (kinetic) may not be the most stable one. Over time or at higher temperatures, isomerization can lead to a mixture. | 1. Lower the Reaction Temperature: This can favor the formation of the kinetic product. 2. Shorten the Reaction Time: Monitor the reaction closely and stop it once the desired product has formed, before significant isomerization occurs. |
Problem 3: Difficulty with C3 or C5 Functionalization (meta-positions)
| Potential Cause | Explanation & Causality | Suggested Solution(s) |
| Inherent Unreactivity of C3/C5 | The C3 and C5 positions are the most electron-rich in the pyridine ring and are therefore resistant to many functionalization reactions that target electron-deficient sites. Electrophilic substitution is also disfavored due to ring deactivation. | 1. Dearomatization S[5]trategy: Employ methods that temporarily dearomatize the pyridine ring. This creates a more reactive intermediate (e.g., a dihydropyridine or an oxazinopyridine) where the C3 position is activated for reaction with electrophiles or radicals. 2. Directed C-H B[2]orylation: Use specialized iridium catalysts with directing ligands that can overcome the intrinsic reactivity and selectively install a boryl group at the C3 position. This boryl group can then[10][16] be used in subsequent cross-coupling reactions. |
| Harsh Reaction Conditions Required | Traditional methods for C3 halogenation often require very high temperatures and strongly acidic conditions, which may not be compatible with other functional groups on the molecule. | 1. Explore Modern Me[5][17]thods: Investigate newer methods that operate under milder conditions, such as those using designed phosphine reagents for halogenation via a potential SNAr pathway. |
Experimental Protoc[19]ols & Workflows
Protocol 1: General Procedure for Palladium-Catalyzed C2 Alkenylation of Pyridine N-Oxides
This protocol is adapted from methodologies that utilize N-oxides to activate the C2 position for C-H functionalization.
Materials:
-
Pyrid[6]ine N-oxide substrate (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
Ligand (e.g., X-Phos, S-Phos) (10-20 mol%)
-
Oxidant (e.g., Ag₂CO₃, AgOAc) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, add the pyridine N-oxide, Pd(OAc)₂, ligand, and oxidant to an oven-dried reaction vessel equipped with a stir bar.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the alkene coupling partner.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and silver salts.
-
Wash the celite pad with additional solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow: Troubleshooting Regioselectivity
Below is a logical workflow for addressing issues with regioselectivity in your pyridine functionalization reaction.
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
References
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(29), 5671-5690. [Link]
-
Challenges in the functionalization of pyridines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.). Angewandte Chemie International Edition. Retrieved January 28, 2026, from [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.). Angewandte Chemie International Edition. Retrieved January 28, 2026, from [Link]
-
Campeau, L.-C., Fagnou, K., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(11), 3266–3267. [Link]
-
Recent Advances in Direct Pyridine C-H Activation Strategies. (2022). Current Organic Chemistry, 26(11), 1047-1065. [Link]
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. (2019). Journal of the American Chemical Society, 141(22), 9013–9022. [Link]
-
Nguyen, V. T., Sladek, R. N., Cao, Y., Bhuvanesh, N., & Ozerov, O. V. (2024). C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. ChemRxiv. [Link]
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). American Chemical Society. Retrieved January 28, 2026, from [Link]
-
Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. (2013). The Journal of Organic Chemistry, 78(18), 9372–9383. [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2023). Journal of the American Chemical Society, 145(1), 169–174. [Link]
-
Transition-Metal-Catalyzed Regioselective C–H Borylation of Pyridines. (2022). Synlett, 33(18), 1785-1789. [Link]
-
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. (2015). Angewandte Chemie International Edition, 54(14), 4349–4353. [Link]
-
Can anyone help me troubleshoot problems in sample derivatization in GC-MS? (2016). ResearchGate. Retrieved January 28, 2026, from [Link]
-
N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. (2022). Accounts of Chemical Research, 55(21), 3073–3088. [Link]
-
Pyridine CH functionalization. (n.d.). Slideshare. Retrieved January 28, 2026, from [Link]
-
Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. (2026). Organometallics. [Link]
-
Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. (2023). Metabolites, 13(1), 85. [Link]
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. (2019). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]
-
Iridium-catalyzed C-H borylation of substituted pyridines. (n.d.). American Chemical Society. Retrieved January 28, 2026, from [Link]
-
Ciszewski, Ł. W., & Gryko, D. (2022). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications, 58(75), 10511-10514. [Link]
-
Site-Selective Switching Strategies to Functionalize Polyazines. (n.d.). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]
-
Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(16), 5903-5908. [Link]
-
Pyridine and GC Capillary Column, is it safe? (2021). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]
-
How to carry out bromination of pyridine at 2- or 4- positions? (2012). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019). Organic Letters, 21(19), 7895–7900. [Link]
-
Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved January 28, 2026, from [Link]
-
Removable and modifiable directing groups in C-H activation. (2024, January 18). YouTube. Retrieved January 28, 2026, from [Link]
-
Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. (n.d.). Organic Letters. Retrieved January 28, 2026, from [Link]
-
EAS Reactions with Pyridine. (2020, April 15). YouTube. Retrieved January 28, 2026, from [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 4. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 5. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. youtube.com [youtube.com]
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- 11. researchgate.net [researchgate.net]
- 12. Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
Strategies to avoid incomplete oxidation in dihydropyridine synthesis
Welcome to the technical support center for dihydropyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of dihydropyridine chemistry. Incomplete oxidation is a frequent and frustrating hurdle in the synthesis of pyridines from dihydropyridine precursors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring clean, efficient, and successful reactions.
Understanding the Challenge: The "Why" Behind Incomplete Oxidation
The oxidation of 1,4-dihydropyridines (1,4-DHPs) to their corresponding pyridine derivatives is a critical aromatization step in the synthesis of numerous pharmacologically important molecules.[1][2] While seemingly straightforward, this dehydrogenation reaction is often plagued by issues that lead to incomplete conversion, resulting in difficult-to-separate mixtures of the starting material, the desired pyridine product, and various byproducts.[1]
The primary reasons for incomplete oxidation often revolve around several key factors:
-
Steric Hindrance: Bulky substituents on the dihydropyridine ring can physically obstruct the approach of the oxidizing agent, slowing down or preventing the reaction.[1]
-
Reactivity of Functional Groups: The presence of other sensitive functional groups in the molecule can lead to undesired side reactions with the oxidant, consuming the reagent and generating impurities.[1]
-
Choice of Oxidizing Agent: Not all oxidizing agents are created equal. Their effectiveness is highly dependent on the specific substrate and reaction conditions. A poorly chosen oxidant may lack the necessary potential to drive the reaction to completion or may be overly aggressive, leading to degradation.
-
Reaction Conditions: Temperature, solvent, and reaction time all play crucial roles. Suboptimal conditions can lead to sluggish reactions or the promotion of side reactions.[3]
This guide will equip you with the knowledge to rationally select strategies and troubleshoot effectively, moving beyond simple protocol recitation to a deeper understanding of the underlying chemistry.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common problems encountered during the oxidative aromatization of dihydropyridines.
FAQ 1: My dihydropyridine oxidation is very slow or appears to have stalled. What are the likely causes and how can I fix it?
This is a very common issue. Here’s a systematic approach to diagnosing and solving the problem.
Possible Cause 1: Inadequate Oxidizing Agent
-
Expert Insight: The chosen oxidizing agent may not be potent enough for your specific dihydropyridine substrate. The electronic and steric nature of the substituents on the dihydropyridine ring significantly influences its susceptibility to oxidation.
-
Troubleshooting Steps:
-
Increase Stoichiometry: A simple first step is to increase the molar equivalents of your current oxidizing agent. However, be cautious as excess oxidant can sometimes lead to byproduct formation.
-
Switch to a Stronger Oxidant: If increasing the stoichiometry doesn't help, consider switching to a more powerful oxidizing agent. A comparative overview is provided in the table below. For example, if you are using a mild oxidant like manganese dioxide (MnO₂) without success, you might consider trying a more robust system like ceric ammonium nitrate (CAN) or even nitric acid under controlled conditions.[4][5]
-
Consider Catalytic Systems: Some reactions benefit from a catalytic amount of a transition metal or an organocatalyst to facilitate the oxidation.
-
Possible Cause 2: Suboptimal Reaction Temperature
-
Expert Insight: Many oxidation reactions have a significant activation energy barrier. Insufficient thermal energy can lead to a sluggish reaction rate.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Carefully and incrementally increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). A good starting point is to increase the temperature by 10-20 °C.
-
Solvent Choice: Ensure your solvent has a boiling point that allows for the desired reaction temperature to be reached and maintained.
-
Possible Cause 3: Poor Solubility
-
Expert Insight: If your dihydropyridine starting material is not fully dissolved in the reaction solvent, the reaction will be limited by the rate of dissolution, appearing to be stalled.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find one that fully dissolves your starting material at the desired reaction temperature.
-
Co-solvent System: Consider using a co-solvent system to improve solubility.
-
Workflow for a Stalled Reaction:
Caption: Troubleshooting workflow for a stalled dihydropyridine oxidation reaction.
FAQ 2: My TLC plate shows multiple spots after the reaction: the starting material, the product, and some unknown impurities. How can I achieve a cleaner reaction?
The formation of byproducts is a common issue that complicates purification.[1]
Possible Cause 1: Over-oxidation or Side Reactions
-
Expert Insight: Some oxidizing agents are not selective and can react with other functional groups on your molecule or even with the desired pyridine product, leading to degradation. A well-known side reaction is the dealkylation at the 4-position of the dihydropyridine ring, especially under harsh conditions.[3]
-
Troubleshooting Steps:
-
Choose a Milder Oxidant: If you suspect over-oxidation, switch to a milder and more selective oxidizing agent. For example, activated MnO₂ is often a good choice for sensitive substrates.
-
Control Reaction Time and Temperature: Carefully monitor the reaction by TLC. As soon as the starting material is consumed, quench the reaction to prevent further oxidation of the product. Running the reaction at a lower temperature can also improve selectivity.
-
pH Control: The pH of the reaction medium can influence the stability of both the starting material and the product. In some cases, buffering the reaction mixture can prevent side reactions.
-
Possible Cause 2: Instability of the Dihydropyridine Starting Material
-
Expert Insight: Some dihydropyridines can be unstable under certain conditions (e.g., acidic or basic media, prolonged heating) and may decompose, leading to impurities.
-
Troubleshooting Steps:
-
Use Neutral Conditions: Whenever possible, opt for oxidation methods that proceed under neutral conditions.
-
Minimize Reaction Time: A more efficient reaction at a slightly higher temperature for a shorter duration is often preferable to a long, slow reaction at a lower temperature.
-
Comparative Table of Common Oxidizing Agents:
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Nitric Acid (HNO₃) | Acetic acid or other organic solvents | Potent, readily available, inexpensive | Harshly acidic, can lead to side reactions (nitration), safety concerns |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile or acetic acid, room temp. | High yields, relatively fast reactions | Stoichiometric amounts needed, can be expensive, metal waste |
| Manganese Dioxide (MnO₂) | Various organic solvents, often requires heating | Mild, good for sensitive substrates, heterogeneous (easy removal) | Can require large excess, reactivity can vary with preparation method |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Acetonitrile or other polar aprotic solvents, room temp. | High yields, mild conditions | Can be expensive, stoichiometric reagent |
| Sodium Nitrite (NaNO₂) | Acetic acid, low temperature | Inexpensive, effective | Can generate nitrous acid, potential for side reactions |
| DMSO | Used as both solvent and oxidant, requires heating | Readily available, can be effective | High temperatures needed, can be difficult to remove during workup |
| Bleaching Powder (Calcium Hypochlorite) | Water/ethyl acetate, room temp. | Inexpensive, readily available, fast | Can be non-selective, yields can be variable |
FAQ 3: How do I effectively monitor the progress of my dihydropyridine oxidation?
Real-time monitoring is crucial for determining the endpoint of the reaction and preventing the formation of byproducts.
-
Expert Insight: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring these reactions.
-
Protocol for Effective TLC Monitoring:
-
Choose an Appropriate Solvent System: A good solvent system will provide clear separation between your starting dihydropyridine, your target pyridine, and any significant byproducts. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Co-spotting: Always spot your reaction mixture alongside a spot of your pure starting material on the TLC plate. This will help you to definitively identify the starting material spot in your reaction lane.
-
Visualization: Dihydropyridines and pyridines are often UV-active, so they can be visualized under a UV lamp (254 nm). Staining with potassium permanganate can also be useful, as the dihydropyridine will react with the stain (discoloring it), while the more stable pyridine may not, providing a way to differentiate them.
-
Interpretation: The dihydropyridine starting material is typically less polar than the resulting pyridine. Therefore, on a normal phase silica TLC plate, the product spot should have a lower Rf value (travel a shorter distance up the plate) than the starting material spot. The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
Advanced Monitoring Techniques:
For more quantitative analysis, especially during reaction optimization, consider using:
-
High-Performance Liquid Chromatography (HPLC): Can provide accurate quantification of the starting material, product, and byproducts.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
¹H NMR Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR can provide a clear picture of the conversion by observing the disappearance of the N-H and C4-H protons of the dihydropyridine and the appearance of the aromatic protons of the pyridine. The disappearance of the -NH peak in the proton NMR spectra is a key indicator of successful oxidation.[5]
Key Experimental Protocols
Here are detailed, step-by-step protocols for two common and effective methods for the oxidative aromatization of dihydropyridines.
Protocol 1: Oxidation using Ceric Ammonium Nitrate (CAN)
This method is often high-yielding and proceeds under relatively mild conditions.
-
Dissolve the Dihydropyridine: In a round-bottom flask, dissolve your 1,4-dihydropyridine (1 equivalent) in acetonitrile (approximately 0.1 M concentration).
-
Prepare the Oxidant Solution: In a separate flask, dissolve ceric ammonium nitrate (CAN) (2.2 equivalents) in a minimal amount of water.
-
Reaction: Slowly add the CAN solution to the stirred solution of the dihydropyridine at room temperature. The reaction is often accompanied by a color change.
-
Monitor: Monitor the reaction progress by TLC every 15-30 minutes.
-
Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Oxidation using Sodium Nitrite in Acetic Acid
This is an inexpensive and practical method.[6]
-
Dissolve the Dihydropyridine: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,4-dihydropyridine (1 equivalent) in glacial acetic acid at a low temperature (e.g., in an ice bath).[6]
-
Add Oxidant: To this cooled and stirred solution, add solid sodium nitrite (NaNO₂) (1.5 equivalents) portion-wise, maintaining the low temperature. The formation of brown fumes (NO₂) may be observed.[6]
-
Reaction: Allow the reaction mixture to stir at low temperature and then gradually warm to room temperature. Monitor the progress by TLC. The reaction may take from 30 minutes to a few hours.[6]
-
Workup: Once the reaction is complete, carefully pour the mixture into ice-cold water.[6] The product may precipitate out. If not, neutralize the solution with a base like sodium bicarbonate and then extract with an organic solvent like ether or ethyl acetate.[6]
-
Purification: Wash the organic extract, dry it over an anhydrous salt, and remove the solvent under reduced pressure.[6] The resulting crude product can be purified by recrystallization or column chromatography.[6]
Oxidation Mechanism Overview:
The oxidation of a 1,4-dihydropyridine to a pyridine involves the removal of two hydrogen atoms. Mechanistic studies suggest that the process can proceed through different pathways depending on the oxidant and reaction conditions. A common pathway involves the initial removal of a hydride ion (H⁻) from the C4 position, which is often the rate-limiting step, followed by the loss of a proton from the nitrogen atom to achieve aromatization.[7]
Caption: A simplified representation of a common mechanistic pathway for dihydropyropyridine oxidation.
Final Recommendations from the Scientist's Bench
-
Always Run a Small-Scale Test Reaction: Before committing your entire batch of precious dihydropyridine, perform a small-scale test reaction to confirm the chosen conditions work for your specific substrate.
-
Purity of Starting Material is Key: Ensure your starting dihydropyridine is as pure as possible. Impurities from the initial Hantzsch synthesis can interfere with the oxidation step.
-
Embrace Green Chemistry: Whenever possible, consider using greener oxidizing agents and solvent systems to minimize the environmental impact of your work.[1] Heterogeneous catalysts that can be easily recovered and reused are an excellent option.[1]
By applying these principles and troubleshooting strategies, you will be well-equipped to overcome the challenges of incomplete oxidation in your dihydropyridine synthesis, leading to higher yields, purer products, and more efficient research.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 5. researchgate.net [researchgate.net]
- 6. thebges.edu.in [thebges.edu.in]
- 7. A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates and benzylidenemalononitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Refinement of purification techniques for pyridine derivatives
Welcome to the Technical Support Center for the Purification of Pyridine Derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this important class of compounds.
As Senior Application Scientists, we understand that the purification of pyridine derivatives can be nuanced, with challenges ranging from persistent water contamination to chromatographic difficulties and product instability. This center is structured to provide direct, actionable solutions to specific problems, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of its probable causes and a step-by-step protocol to resolve the issue.
Issue 1: Persistent Water in Your Pyridine Derivative
Question: My NMR analysis shows significant water content in my pyridine derivative, even after standard drying procedures. How can I obtain a truly anhydrous sample?
Root Cause Analysis: Pyridine and its derivatives are often hygroscopic, readily absorbing atmospheric moisture. Furthermore, pyridine forms a minimum-boiling azeotrope with water (approximately 57% pyridine to 43% water by mass, boiling at 94°C), which makes simple distillation ineffective for complete water removal.[1] The choice of drying method is critical and depends on the scale of your experiment and the required level of dryness.
Troubleshooting Protocol:
-
Initial Drying (Pre-drying): For samples with high water content, begin by stirring the pyridine derivative over solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets for several hours, or even overnight.[1] These reagents are effective at removing the bulk of the water.
-
Definitive Drying with a Chemical Hydride: For achieving an anhydrous state, a more reactive drying agent is necessary. Calcium hydride (CaH₂) is a highly effective choice.[1]
-
Step 1: Decant the pre-dried pyridine derivative into a dry flask equipped with a reflux condenser and a drying tube.
-
Step 2: Add calcium hydride (5-10 g per liter of liquid) to the flask.
-
Step 3: Gently reflux the mixture for at least two hours. This allows the CaH₂ to react completely with any residual water.
-
Step 4: Distill the pyridine derivative directly from the calcium hydride under an inert atmosphere (e.g., nitrogen or argon).
-
-
Azeotropic Distillation: An alternative to chemical drying involves adding a solvent like toluene that forms a lower-boiling azeotrope with water.[2] The water is removed as the azeotrope distills, leaving the anhydrous pyridine derivative behind. This is particularly useful for larger scale operations.
Issue 2: Removing Pyridine as a High-Boiling Solvent Post-Reaction
Question: I've used pyridine as a solvent for my reaction and am struggling to remove it completely during workup. It persists even after rotary evaporation.
Root Cause Analysis: Pyridine has a relatively high boiling point (115°C), making its removal by evaporation alone inefficient and time-consuming.[3][4] The most effective strategies involve converting pyridine into a water-soluble salt through an acid-base extraction.
Troubleshooting Protocol:
-
Method A: Acidic Wash (for Acid-Stable Compounds)
-
Dissolve the reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl).[5] The pyridine will be protonated to form pyridinium hydrochloride, which is highly soluble in the aqueous phase.
-
Repeat the acidic wash two to three times. Check the pH of the aqueous layer after the final wash to ensure it remains acidic.[3]
-
Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
-
Method B: Copper Sulfate Wash (for Acid-Sensitive Compounds)
-
If your target compound is sensitive to acid, an alternative is to use an aqueous solution of copper(II) sulfate (CuSO₄).[5]
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic solution with a saturated aqueous CuSO₄ solution. Pyridine will form a coordination complex with the copper ions, which is sequestered into the aqueous layer. This is often accompanied by the formation of a deep blue or violet color in the aqueous phase.[5]
-
Repeat the wash until the characteristic color of the complex is no longer observed in the aqueous layer.
-
Proceed with a standard brine wash and drying of the organic layer.
-
Issue 3: Poor Peak Shape (Tailing) in HPLC Analysis
Question: My pyridine derivative consistently shows significant peak tailing during reverse-phase HPLC analysis. How can I achieve a more symmetrical peak shape?
Root Cause Analysis: Peak tailing for basic compounds like pyridine derivatives is a common chromatographic issue.[6] It is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of standard silica-based stationary phases (e.g., C18).[6] This secondary interaction leads to a non-ideal retention mechanism, causing the peak to tail.
Workflow for Improving Peak Shape:
Caption: A workflow for troubleshooting peak tailing in HPLC.
Troubleshooting Protocol:
-
Use a Mobile Phase Additive:
-
Acidic Additive: Add a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This protonates the pyridine nitrogen, improving its solubility in the mobile phase and reducing its interaction with silanols.
-
Basic Additive: Alternatively, add a competing base like triethylamine (TEA) at a low concentration (e.g., 10 mM).[6] TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[6]
-
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.5 with a buffer (e.g., phosphate or formate) will protonate the residual silanol groups, minimizing their interaction with the basic pyridine derivative.[6] Be cautious with phosphate buffers at high acetonitrile concentrations, as they can precipitate.[6]
-
Change the Stationary Phase: If mobile phase modifications are insufficient, consider a different column. Phenyl or polar-embedded phases offer alternative selectivities and can reduce tailing for basic compounds.[6] Modern "base-deactivated" columns are also specifically designed to minimize these secondary interactions.
Issue 4: Low Recovery or Degradation on Silica Gel
Question: I am experiencing low recovery of my pyridine derivative after purification by column chromatography, and I suspect it is degrading on the column. How can I confirm this and prevent it?
Root Cause Analysis: The surface of standard silica gel is acidic and can cause degradation of sensitive compounds, including some pyridine derivatives.[6] This can lead to streaking on the column, the appearance of new spots on TLC, and ultimately, low recovery of the desired product.
Troubleshooting Protocol:
-
Diagnose Stability with 2D-TLC:
-
Step 1: Spot your crude sample on the bottom-left corner of a square TLC plate.
-
Step 2: Develop the plate in your chosen eluent system.
-
Step 3: After the first development, remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.
-
Step 4: Develop the plate again in the same solvent system.
-
Interpretation: Stable compounds will appear on a 45-degree diagonal line from the origin. Any spots appearing below this diagonal are degradation products formed upon contact with the silica.[6]
-
-
Strategies to Improve Recovery:
-
Deactivate the Silica: Pre-treat the silica gel by creating a slurry with your eluent containing a small amount (0.5-1%) of a base like triethylamine or ammonia. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a bonded phase like diol or amino-propylated silica.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). A shorter residence time on the column reduces the opportunity for degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial pyridine, and how can they be removed?
A1: Besides water, common impurities include homologues such as picolines and lutidines.[1] These often have boiling points close to pyridine, making simple distillation challenging. For high purity, fractional distillation is required. Alternatively, forming a complex with ZnCl₂ or HgCl₂, or crystallization as an oxalate salt can be used to separate pyridine from these structurally similar impurities.[2]
Q2: My purified pyridine derivative has a persistent yellow or brown color. What is the cause, and how can I remove it?
A2: Color in pyridine derivatives can arise from trace impurities or degradation products. A common method for color removal is to treat a solution of the compound with activated charcoal.[7] The colored impurities adsorb onto the surface of the charcoal, which can then be removed by filtration. It is advisable to perform this treatment on a small scale first, as some target compounds may also adsorb to the charcoal, leading to a loss of yield.
Q3: How can I effectively remove residual palladium catalyst from a cross-coupling reaction involving a pyridine derivative?
A3: Residual palladium can often be removed by column chromatography. However, for stubborn cases, treatment with a scavenger is effective. This can involve washing the organic solution with an aqueous solution of a sulfur-containing ligand like L-cysteine or sodium thiosulfate, which will complex with the palladium and pull it into the aqueous phase.[8] There are also commercially available silica-based metal scavengers that can be stirred with the reaction mixture and then filtered off.
Q4: Can I use crystallization to purify my solid pyridine derivative? What are some good solvent choices?
A4: Crystallization is an excellent technique for purifying solid pyridine derivatives.[7] The key is to find a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for pyridines include ethanol, isopropanol, ethyl acetate, toluene, and heptane, or mixtures thereof. Slow cooling is crucial to obtain high-purity crystals and avoid trapping impurities.[7]
Q5: What is the best way to store purified pyridine and its derivatives to maintain their purity?
A5: Due to their hygroscopic nature, pyridines should be stored in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to protect them from moisture and carbon dioxide.[2] Storing them over molecular sieves can also help to maintain dryness. For light-sensitive derivatives, an amber glass bottle is recommended.
References
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Purification of Pyridine - Chempedia - LookChem. [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
-
How to remove pyridine from your reaction crude? - YouTube. [Link]
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The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine - ResearchGate. [Link]
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PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. [Link]
- Purification method of pyridine and pyridine derivatives - Google P
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Pyridine - Wikipedia. [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. [Link]
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Pyridine synthesis - Organic Chemistry Portal. [Link]
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Removing Pyridine : r/chemistry - Reddit. [Link]
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What is best method to remove pyridine from a reaction mixture? - ResearchGate. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to DFT Computational Studies of 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP) Complexes for Actinide Separation
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Density Functional Theory (DFT) computational studies on 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP) complexes and their analogues. It is designed to offer both a high-level strategic overview and detailed, actionable protocols for researchers aiming to leverage computational chemistry for the design and analysis of selective metal chelators, particularly in the context of nuclear fuel reprocessing and radiopharmaceutical development.
The Grand Challenge: Separating Trivalent Actinides and Lanthanides
The reprocessing of spent nuclear fuel is critical for sustainable nuclear energy, aiming to reduce the volume and long-term radiotoxicity of high-level liquid waste. A primary obstacle in this endeavor is the chemical separation of trivalent minor actinides (An(III)), such as Americium (Am³⁺) and Curium (Cm³⁺), from trivalent lanthanides (Ln(III)), like Europium (Eu³⁺).[1] These two series of elements exhibit remarkably similar ionic radii and coordination chemistry, making their selective extraction a formidable scientific challenge.[1]
According to the Hard and Soft Acids and Bases (HSAB) theory, An(III) ions are considered slightly "softer" acids than their Ln(III) counterparts due to the more spatially extended and accessible 5f orbitals compared to the more shielded 4f orbitals. This subtle electronic difference is the key that chemists and computational scientists aim to exploit. The goal is to design ligands with soft N- or S-donor atoms that can preferentially form more stable, partially covalent bonds with actinides over the more electrostatic interactions favored by lanthanides.[2][3]
BTP Ligands: A Breakthrough in Selective Extraction
The discovery of 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP) and its derivatives marked a significant milestone. These N-donor ligands demonstrated a high selectivity for Am(III) over Eu(III) under the highly acidic conditions relevant to industrial separation processes.[4] However, the original BTP ligands suffered from stability issues under intense acidity and radiation. This prompted the development of more robust analogues, primarily by rigidifying the ligand backbone. Two leading alternatives have emerged:
-
BTBP: 6,6′-bis(1,2,4-triazin-3-yl)-2,2′-bipyridine
-
BTPhen: 2,9-bis(1,2,4-triazin-3-yl)-1,10-phenanthroline[5]
The BTPhen architecture, in particular, pre-organizes the nitrogen donors into a conformation ideal for metal coordination, which enhances both the thermodynamics and kinetics of extraction.[5] Understanding the nuanced differences in how these ligands interact with actinides versus lanthanides at an electronic level is where DFT becomes an indispensable tool.
The Role of Density Functional Theory (DFT) in f-Element Chemistry
DFT has become the workhorse of computational chemistry for complex systems like actinide and lanthanide complexes.[6] It offers a balance between computational cost and accuracy that is essential for these heavy, electron-rich elements. However, accurate modeling of f-element complexes is not trivial and requires careful methodological choices.
Expertise in Action: Causality Behind Methodological Choices
-
The Functional: The choice of the exchange-correlation functional is paramount. Standard functionals were often developed for main-group elements. For f-block elements, hybrid functionals like B3LYP or PBE0 are frequently employed.[7][8] These functionals incorporate a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error that can be problematic for localized f-electrons. Recent studies have also shown success with range-separated hybrids or functionals specifically parameterized for relativistic effects.[8]
-
Relativistic Effects: For heavy elements like actinides, relativistic effects are not negligible; they contract s and p orbitals while expanding d and f orbitals. Scalar relativistic effects are typically included through methods like the Douglas-Kroll-Hess (DKH) Hamiltonian or by using relativistic effective core potentials (ECPs).[8][9]
-
Basis Sets & ECPs: A split-valence basis set like def2-TZVP is a common and robust choice for the ligand atoms (C, H, N). For the heavy metal ions (Am, Eu), ECPs are used. ECPs replace the core electrons with a potential, which has two major benefits: it significantly reduces computational cost and implicitly includes scalar relativistic effects.[7][10]
-
Solvation Models: Liquid-liquid extraction occurs in solution. Therefore, simulating the solvent environment is crucial. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the COSMO model, are used to account for the bulk solvent effects on the geometry and energetics of the complexes.
Comparative DFT Analysis: BTP vs. BTPhen
DFT calculations provide quantitative metrics to predict and rationalize the separation performance of different ligands. The primary goal is to understand why a ligand binds more strongly to Am(III) than to Eu(III).
Performance Metric 1: Complexation & Exchange Reaction Energies
The most direct measure of selectivity is the free energy of an exchange reaction. A negative ΔG for the following reaction indicates a preference for the ligand L to bind with Am(III) over Eu(III).
[Eu(L)n]³⁺ + [Am(aq)]³⁺ → [Am(L)n]³⁺ + [Eu(aq)]³⁺
Recent DFT studies have performed precisely this comparison for BTP and BTPhen.[11] The results consistently show that the complexation reaction is more favorable for americium, and that this preference is significantly more pronounced for the BTPhen ligand.[11][12]
Table 1: Comparison of DFT-Calculated Exchange Reaction Energies (eV) and Experimental Separation Factors
| Ligand | DFT Functional | ΔE (Exchange Reaction) Am vs. Eu (eV) | Experimental SF (Am/Eu) |
|---|---|---|---|
| BTP | BHLYP | Weakly selective | ~100-150 |
| BTPhen | BHLYP | -0.17 (more favorable for Am) | >1000 [13] |
Data synthesized from Fryer-Kanssen et al. (2023).[11] A more negative exchange energy correlates with higher selectivity.
The causality is clear: the rigid phenanthroline backbone of BTPhen reduces the entropic penalty of complexation and pre-organizes the donor atoms for a stronger interaction, an effect that DFT correctly predicts to be more beneficial for the "softer" Am(III) ion.[5][11]
Performance Metric 2: The Nature of the Metal-Ligand Bond
To understand why the binding is stronger, we must analyze the electronic structure. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to probe the character of the Metal-Nitrogen (M-N) bonds.[3][14]
-
QTAIM: This method analyzes the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) between the metal and the ligand's nitrogen atoms. A higher ρ and a less positive (or negative) ∇²ρ suggest a greater degree of covalent character.
-
NBO: This analysis looks at orbital interactions and charge transfer. A larger charge transfer from the ligand's nitrogen lone pairs to the metal's empty orbitals indicates a stronger, more covalent interaction.[14]
Studies consistently show that while the bonding in both Eu(III) and Am(III) complexes is predominantly ionic, the Am-N bonds exhibit a significantly greater degree of covalency.[3][11] This increased covalency, arising from better orbital overlap between the ligand's nitrogen donors and the more diffuse 5f orbitals of americium, is the fundamental reason for the observed selectivity.[2] DFT calculations reveal that this covalent enhancement is more pronounced in BTPhen complexes compared to BTP complexes, perfectly aligning with the experimental observation of higher separation factors for BTPhen.[11]
Table 2: DFT-Derived Electronic and Structural Parameters for Am(III) and Eu(III) Complexes
| Complex | Parameter | Am(III) | Eu(III) | Interpretation |
|---|---|---|---|---|
| [M(BTPhen)₂(NO₃)]²⁺ | Avg. M-N Bond Length (Å) | Shorter | Longer | Stronger interaction for Am |
| Avg. Electron Density (ρ) at M-N BCP | Higher | Lower | More covalent character in Am-N bond | |
| Ligand-to-Metal Charge Transfer (NBO) | Greater | Lesser | Stronger orbital interaction for Am |
This table represents a synthesis of typical findings from DFT studies in the literature.[3][11][14]
Experimental Protocols: A Self-Validating Computational Workflow
A trustworthy computational protocol must be robust, reproducible, and grounded in physical reality. The following is a detailed, step-by-step methodology for performing a comparative DFT study on an [Am(BTPhen)₂(NO₃)]²⁺ complex.
Step 1: Initial Structure Generation
-
Build the Ligand: Construct the BTPhen ligand using a molecular editor (e.g., Avogadro, GaussView).
-
Initial Coordination: Place the Am³⁺ ion in the coordination pocket. Add two BTPhen ligands and one nitrate (NO₃⁻) anion to satisfy the coordination sphere. Ensure a reasonable starting geometry based on known coordination chemistry.
-
Low-Level Optimization: Perform an initial, fast geometry optimization using a semi-empirical method (e.g., GFN2-xTB) or a molecular mechanics force field to resolve any steric clashes and obtain a sensible starting structure.
Step 2: DFT Geometry Optimization in Gas Phase
-
Software: Use a quantum chemistry package like Gaussian, ORCA, or ADF.[10]
-
Input File Setup:
-
Functional: PBE0 or B3LYP
-
Basis Set: GenECP keyword. Specify def2-SVP or def2-TZVP for C, H, N, O atoms. For Americium, use a relativistic ECP and its associated basis set (e.g., the Stuttgart/Dresden ECP, SDD).[7]
-
Charge and Multiplicity: For Am(III) (5f⁶ configuration), the total charge is +2. The ground state is high-spin, so the multiplicity is 7 (septet).
-
Keywords: Opt Freq (to perform optimization followed by a frequency calculation), Int=UltraFine (for a high-quality integration grid), SCF=XQC (can help with convergence).[10]
-
-
Execution: Run the calculation. This is the most computationally intensive step.
Step 3: Validation of the Optimized Structure
-
Convergence Check: Ensure the optimization job terminated normally and met all convergence criteria.
-
Frequency Analysis: This is a critical self-validation step. Check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . If one imaginary frequency is present, it indicates a transition state, and the geometry must be perturbed along that vibrational mode and re-optimized.[15]
Step 4: Solvation Energy Calculation
-
Single-Point Energy: Using the validated gas-phase geometry, perform a single-point energy calculation (no optimization).
-
Solvation Model: Add the SCRF=(PCM, Solvent=YourSolvent) keyword to the input file. The solvent should match the organic phase of the experimental liquid-liquid extraction system (e.g., octanol or nitrobenzene).
-
Execution: This calculation provides the free energy of the complex in solution.
Step 5: Electronic Structure Analysis
-
Wavefunction Generation: Perform another single-point energy calculation, this time saving the wavefunction file (e.g., .wfx or .wfn).
-
Post-Processing: Use software like Multiwfn or NBO6 to perform QTAIM and NBO analyses on the generated wavefunction file to calculate bond critical point properties, orbital populations, and charge transfer values.
This entire workflow is then repeated for the corresponding Europium(III) complex to obtain the comparative data.
Visualizations
Diagram 1: Conceptual Workflow for DFT Selectivity Studies
This diagram illustrates the logical flow of a computational project aimed at predicting and understanding ligand selectivity.
Caption: A workflow for DFT-based prediction of actinide/lanthanide separation selectivity.
Diagram 2: The Principle of Covalent Differentiation
This diagram illustrates the core chemical principle that DFT calculations help to quantify: the preferential binding of a soft N-donor ligand to the softer actinide ion.
Caption: Selective binding of BTPhen driven by enhanced Am-N covalent interactions.
Conclusion and Future Outlook
DFT calculations have proven to be a powerful and predictive tool in the study of 2,6-bis(1,2,4-triazin-3-yl)pyridine complexes and their analogues. The computational results align remarkably well with experimental data, providing deep insights into the electronic origins of actinide selectivity.[11] The consensus from numerous studies is that the enhanced covalent character of the Am-N bond, driven by the better energy and spatial overlap of the 5f orbitals, is the primary reason for the success of N-donor ligands like BTP and BTPhen.
The comparison between BTP and BTPhen clearly demonstrates the power of rational, computation-guided design. By rigidifying the ligand backbone, BTPhen enhances the pre-organization of donor atoms, leading to a significant increase in selectivity that is both predicted by theory and confirmed by experiment.[5][11]
Future work in this field will likely focus on:
-
Next-Generation Ligands: Using the principles uncovered by DFT to design new ligands with even higher selectivity and better properties (e.g., solubility, radiation stability).
-
Dynamic Effects: Moving beyond static DFT calculations to include molecular dynamics (MD) simulations, which can provide a more realistic picture of the complexation process in solution.[16][17]
-
Higher Accuracy Methods: Employing more advanced ab initio methods (e.g., CASSCF, NEVPT2) to further refine the understanding of the complex electronic structures of these f-element systems, using DFT geometries as a starting point.[2]
By integrating high-fidelity computational modeling with empirical validation, the scientific community can accelerate the development of next-generation separation technologies that are crucial for a safe and sustainable nuclear future.
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Carter, E. A., et al. (n.d.). Computational Investigation of the Chemical Bond between An(III) Ions and Soft-Donor Ligands. NIH. Available at: [Link]
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Ramanantoanina, H. (2022). Ligand Field DFT: a practical tool for coordination chemistry (lanthanide luminescence, XAS). SCM. Available at: [Link]
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Pathak, P., et al. (2025). Solvent extraction of americium(III) and europium(III) with 2,6-bis(5,6-diethyl-1,2,4-triazin-3-yl) pyridine in ionic liquids: Experimental study and molecular dynamics simulation. ResearchGate. Available at: [Link]
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Fryer-Kanssen, I., et al. (2023). The role of covalency in enhancing stability of Eu and Am complexes: a DFT comparison of BTP and BTPhen. Dalton Transactions. Available at: [Link]
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Various Authors. (2015). How to optimize a structure of a lanthanide complex by DFT (Gaussian09)? ResearchGate. Available at: [Link]
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Roy, L., et al. (n.d.). The Coordination Chemistry of Lanthanide and Actinide Metal ions with Hydroxypyridinone-based Decorporation Agents: Orbital and Density based Analyses. ResearchGate. Available at: [Link]
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Maurice, R., et al. (2019). DFT Investigations of the Magnetic Properties of Actinide Complexes. Magnetochemistry. Available at: [Link]
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Lee, J., et al. (n.d.). Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes. NIH. Available at: [Link]
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Fryer-Kanssen, I., et al. (2023). The role of covalency in enhancing stability of Eu and Am complexes: A DFT comparison of BTP and BTPhen. ResearchGate. Available at: [Link]
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Freire, R. O. (n.d.). Geometry Optimization | Lanthanide Complexes Computational Chemistry. Available at: [Link]
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Brown, M. L., et al. (2022). Separation of Americium from a Complex Matrix by Solvent Extraction Using CyMe4BTPhen in a Room Temperature Ionic Liquid Diluent. Solvent Extraction and Ion Exchange. Available at: [Link]
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Roy, L., et al. (2017). The coordination chemistry of lanthanide and actinide metal ions with hydroxypyridinone-based decorporation agents: orbital and density based analyses. Dalton Transactions. Available at: [Link]
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Gibson, J. K., et al. (2021). Considering Density Functional Approaches for Actinide Species: The An66 Molecule Set. The Journal of Physical Chemistry A. Available at: [Link]
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Zaitsevskii, A., et al. (2021). A search for a DFT functional for actinide compounds. The Journal of Chemical Physics. Available at: [Link]
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Cantu, D. (2023). Resolving the Structures of Lanthanide-Ligand Complexes with MD and EXAFS. YouTube. Available at: [Link]
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Janssens, E., et al. (2025). Efficient Trivalent Actinide-Lanthanide Separations Using Hydrophilic CHON-Compliant Phenanthroline-Dicarboxamide Ligands. Industrial & Engineering Chemistry Research. Available at: [Link]
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Cao, S., et al. (2016). Solvent extraction of americium(iii) and europium(iii) with tridentate N,N-dialkyl-1,10-phenanthroline-2-amide-derived ligands: extraction, complexation and theoretical study. New Journal of Chemistry. Available at: [Link]
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Maurice, R., et al. (2019). DFT Investigations of the Magnetic Properties of Actinide Complexes. ResearchGate. Available at: [Link]
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Li, J., et al. (n.d.). Binding energy obtained by density functional theory (DFT) calculations... ResearchGate. Available at: [Link]
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Heyes, S. (n.d.). LANTHANIDES & ACTINIDES NOTES. Alchemyst. Available at: [Link]
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Wang, C., et al. (2022). Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides. Molecules. Available at: [Link]
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Cantu, D., et al. (n.d.). Pairing a global optimization algorithm with EXAFS to characterize lanthanide structure in solution. ChemRxiv. Available at: [Link]
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Modolo, G., et al. (2023). Separation of americium from highly active raffinates by an innovative variant of the AmSel process based on the ionic liquid Aliquat-336 nitrate. NIH. Available at: [Link]
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Karton, A., et al. (2017). Can DFT and ab initio methods adequately describe binding energies in strongly interacting C 6 X 6 •••C 2 X n π–π complexes? ResearchGate. Available at: [Link]
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Zhang, C., et al. (n.d.). A Simple yet Efficient Hydrophilic Phenanthroline-Based Ligand for Selective Am(III) Separation under High Acidity. NIH. Available at: [Link]
-
Kuta, J., et al. (2025). Which DFT Functional Performs Well in the Calculation of Methylcobalamin? Comparison of the B3LYP and BP86 Functionals and Evaluation of the Impact of Empirical Dispersion Correction. ResearchGate. Available at: [Link]
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Deblonde, G. J.-P., et al. (2020). Transforming lanthanide and actinide chemistry with nanoparticles. Chemical Society Reviews. Available at: [Link]
-
Various Authors. (2024). How could one achieve a stable SCF convergence in the case of lanthanide complexes? ResearchGate. Available at: [Link]
-
Vitorica-Yrezabal, I. J., et al. (2022). Liquid-Liquid Extraction of the Eu(III) Cation by BTP Ligands into Ionic Liquids: Interfacial Features and Extraction Mechanisms Investigated by MD Simulations. The Journal of Physical Chemistry B. Available at: [Link]
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A Researcher's Guide to the Vibrational Spectroscopy of 3,5-Bis(aminomethyl)pyridine Complexes: A Comparative Analysis
For researchers and professionals in drug development and materials science, the precise characterization of metal complexes is paramount. The ligand 3,5-bis(aminomethyl)pyridine, with its tridentate N,N',N'-donor sites, forms stable complexes with a variety of metal ions, making it a valuable building block in the design of therapeutic agents and functional materials. The validation of these complexes, ensuring the ligand has coordinated to the metal center as intended, is a critical step in their development.
This guide provides an in-depth technical comparison of Infrared (IR) and Raman spectroscopy for the validation of this compound complexes. We will explore the theoretical underpinnings of these techniques in the context of coordination chemistry, present expected spectral data based on closely related structures, and offer a comparative look at other common validation methods.
The Synergy of IR and Raman Spectroscopy in Coordination Chemistry
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules.[1] While both provide a unique "fingerprint" of a compound, they operate on different principles, making them highly complementary.
-
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule. A key selection rule for a vibration to be IR active is that it must result in a change in the molecule's dipole moment.[2]
-
Raman spectroscopy , conversely, involves the inelastic scattering of monochromatic light (usually from a laser). A vibrational mode is Raman active if it causes a change in the polarizability of the molecule.[3]
This fundamental difference means that some vibrations may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa. For centrosymmetric molecules, there is a rule of mutual exclusion, where vibrations that are IR active are Raman inactive, and vice versa. While this compound complexes are not typically centrosymmetric, the complementary nature of the two techniques remains invaluable for a comprehensive vibrational analysis.
Interpreting the Vibrational Spectra: A Predictive Approach
Key Vibrational Modes of this compound
The vibrational spectrum of this compound can be divided into several key regions:
-
N-H Vibrations: The aminomethyl groups will exhibit symmetric and asymmetric stretching vibrations (ν(N-H)) typically in the 3400-3200 cm⁻¹ region. Bending vibrations (δ(NH₂)) are expected around 1650-1580 cm⁻¹.
-
C-H Vibrations: Aromatic C-H stretching from the pyridine ring will appear around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methylene (-CH₂-) groups will be observed in the 3000-2850 cm⁻¹ range.
-
Pyridine Ring Vibrations: The pyridine ring has a set of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations are particularly informative and typically occur in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in the Raman spectrum, are expected around 1000 cm⁻¹.
-
C-N Vibrations: The C-N stretching of the aminomethyl groups will be present in the 1250-1020 cm⁻¹ region.
Expected Spectral Shifts Upon Complexation
Coordination of the this compound ligand to a metal ion through its three nitrogen atoms (one from the pyridine ring and two from the aminomethyl groups) will induce significant and predictable changes in its vibrational spectrum. These changes provide direct evidence of complex formation.
dot graph "Coordination_of_3_5_bis_aminomethyl_pyridine" { layout=neato; node [shape=box, style=filled]; rankdir=LR;
} Coordination of this compound.
-
Shifts in N-H Vibrations: Upon coordination of the amino groups, the N-H bonds are typically weakened. This is due to the donation of electron density from the nitrogen to the metal, which draws electron density away from the N-H bonds. Consequently, the ν(N-H) stretching frequencies are expected to shift to lower wavenumbers (a redshift).
-
Shifts in Pyridine Ring Vibrations: The coordination of the pyridine nitrogen to the metal center restricts the ring's vibrational modes. This typically leads to a shift of the pyridine ring stretching and bending vibrations to higher wavenumbers (a blueshift). This is a well-established indicator of pyridine coordination.
-
Appearance of Metal-Ligand Vibrations: The formation of new coordinate bonds between the metal and the nitrogen atoms of the ligand gives rise to new vibrational modes at lower frequencies, typically in the far-IR and low-frequency Raman regions (below 600 cm⁻¹). These ν(M-N) vibrations provide direct evidence of coordination.
A Case Study: The IR Spectrum of a [Mn(NCS)₂(3-(aminomethyl)pyridine)₂]n Complex
A study on a manganese(II) complex with the related ligand, 3-(aminomethyl)pyridine, provides valuable experimental data to support our predictions.[4] The IR spectrum of this complex shows characteristic peaks that can be assigned to the coordinated ligand.
| Vibrational Mode | Observed Frequency (cm⁻¹) in [Mn(NCS)₂(3-(aminomethyl)pyridine)₂]n[4] | General Expected Range (cm⁻¹) | Assignment |
| ν(C-H) | 2971 (m), 2941 (w), 2928 (w), 2887 (s), 2875 (w) | 3100-2850 | Aromatic and Aliphatic C-H Stretching |
| ν(C=N), ν(C=C) | 1595 (m), 1583 (w) | 1600-1400 | Pyridine Ring Stretching |
| δ(CH₂) | 1480 (m), 1447 (m), 1426 (m) | 1470-1420 | Methylene Scissoring and Bending |
| ν(C-N) | 1124 (m), 1089 (m) | 1250-1020 | Aminomethyl C-N Stretching |
| Ring Breathing | 1048 (vs) | 1050-990 | Pyridine Ring Breathing |
| γ(C-H) | 879 (m), 802 (m), 783 (m), 712 (s) | 900-675 | Out-of-plane C-H Bending |
| ν(Mn-N) | 539 (s) | < 600 | Metal-Ligand Stretching |
Note: (vs) = very strong, (s) = strong, (m) = medium, (w) = weak, (vw) = very weak.
The presence of a band at 539 cm⁻¹, assigned to the Mn-N stretching vibration, is a definitive indicator of coordination. The shifts in the pyridine ring and aminomethyl group vibrations compared to the free ligand (though not shown) would provide further confirmation.
Experimental Protocols: A Self-Validating System
To ensure the integrity of your results, a well-defined experimental protocol is essential. The following provides a step-by-step guide for the IR and Raman analysis of solid this compound complexes.
dot graph "Spectroscopic_Validation_Workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
} Workflow for Spectroscopic Validation.
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the dried this compound complex with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Collect the sample spectrum. A typical measurement range is 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to correct for the background.
-
Identify and label the major absorption bands.
-
Compare the spectrum of the complex to that of the free ligand to identify shifts in the N-H, pyridine ring, and C-N vibrations.
-
Look for the appearance of new bands in the low-frequency region (if the spectrometer's range allows) that can be attributed to metal-nitrogen stretching vibrations.
-
Raman Spectroscopy Protocol
-
Sample Preparation:
-
Place a small amount of the solid complex into a glass capillary tube or onto a microscope slide. For air-sensitive samples, the capillary can be flame-sealed under an inert atmosphere.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Select an appropriate laser excitation wavelength. A common choice is a 785 nm laser to minimize fluorescence, which can be an issue with coordination compounds.
-
Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation. Start with low power and gradually increase if necessary.
-
Collect the Raman spectrum over a range that includes both the ligand vibrations and the expected metal-ligand modes (e.g., 3500-100 cm⁻¹).
-
-
Data Analysis:
-
Identify and label the prominent Raman shifts.
-
Compare the spectrum of the complex to that of the free ligand. Pay close attention to changes in the pyridine ring breathing modes, which are often strong in Raman spectra.
-
Identify new bands in the low-frequency region corresponding to metal-nitrogen vibrations.
-
Comparison with Other Validation Techniques
While IR and Raman spectroscopy are powerful tools, a multi-technique approach provides the most robust validation of complex structure.
| Technique | Principle | Information Provided | Advantages for this compound Complexes | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the chemical environment of each atom, connectivity, and stereochemistry. | Can confirm the coordination of the ligand by observing shifts in the proton and carbon signals of the pyridine ring and aminomethyl groups. For diamagnetic complexes, it provides a solution-state structure. | Not suitable for paramagnetic complexes without specialized techniques. Can be less sensitive than other methods. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. | Unambiguously confirms the coordination mode of the ligand and the geometry of the metal center.[4] | Requires a single crystal of suitable quality, which can be challenging to grow. Provides information on the solid-state structure, which may differ from the solution-state structure. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Determines the molecular weight of the complex and can provide information about its fragmentation pattern. | Confirms the formation of the desired complex by identifying the molecular ion peak. | Can sometimes lead to fragmentation of the complex in the ion source, making interpretation difficult. |
References
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Krebs, F. C., Larsen, J., & Faurholdt, C. (2021). Synthesis, crystal structure and thermal properties of poly[bis[μ-3-(aminomethyl)pyridine-κ2N:N′]bis(thiocyanato-κN)manganese(II)]. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 683–688. [Link]
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Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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Klapötke, T. M., Stierstorfer, J., Weyrauther, M., & Witkowski, T. G. (2016). Synthesis and Investigation of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) and Its Salts. Chemistry (Weinheim an der Bergstrasse, Germany), 22(25), 8619–8626. [Link]
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Neumann, M. A., & Näther, C. (2021). Synthesis, crystal structure and thermal properties of poly[bis[μ2-3-(aminomethyl)pyridine]bis(thiocyanato)cobalt(II)]. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1143–1148. [Link]
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ResearchGate. (n.d.). FT-IR Spectroscopy of Ligand The FT-IR Spectra of Complex obtained at... [Image]. Retrieved January 28, 2026, from [Link]
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Jabri, R. Z., Rousselin, Y., Brandes, S., Goze, C., Zrineh, A., & Denat, F. (2023). Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[5]aneN4. Open Access Library Journal, 10, 1-16. [Link]
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University of California, Davis. (2019, July 24). 3.2: IR Spectroscopy. Chemistry LibreTexts. [Link]
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Bernhardt, P. V., Chim, N., & Jensen, P. (2007). Complexes of 2,6-bis[N-(2′-pyridylmethyl)carbamyl]pyridine: formation of mononuclear complexes, and self-assembly of double helical dinuclear and tetranuclear copper(ii) and trinuclear nickel(ii) complexes. Dalton Transactions, (22), 2261-2270. [Link]
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Näther, C., & Jess, I. (2016). Crystal structure of bis-(3,5-di-methyl-pyridine-κN)bis-(methanol-κO)bis-(thio-cyanato-κN)cobalt(II). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1639–1641. [Link]
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MY INTUITION. (2021, April 6). IR Spectra of Coordination Complexes [Video]. YouTube. [Link]
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Zhang, Y., & Ma, J. (2022). Single-particle Raman spectroscopy for studying physical and chemical processes of atmospheric particles. Atmospheric Chemistry and Physics, 22(5), 3017-3044. [Link]
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Grodzicki, A., Szłyk, E., & Piszczek, P. (2020). Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy 2 ClO 4 ]·0.5py. Molecules, 25(23), 5643. [Link]
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University of California, Davis. (2025, January 5). 4.3: Raman Spectroscopy. Chemistry LibreTexts. [Link]
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Lee, S., & Lippard, S. J. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Inorganic chemistry, 60(16), 12108–12117. [Link]
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Saravanan, S. P., Sankar, A., & Parimala, K. (2017). Vibrational Spectral Characterization of 2-(Methylamino) Pyridine by Hybrid Functional Theory Calculations. International Journal of Science and Research Methodology, 7(3), 74-82. [Link]
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Ramalingam, S., & Periandy, S. (2014). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2016. [Link]
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YouTube. (2018, September 17). Using the FT-IR: Solid & Liquid Samples [Video]. [Link]
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Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry (6th ed.). John Wiley & Sons. [Link]
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Öztürk, H., Arslan, H., & Kul, R. (2021). Crystal structure and vibrational spectra of bis(2-isobutyrylamidophenyl)amine:a redox noninnocent ligand. Turkish Journal of Chemistry, 45(1), 1-13. [Link]
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A Comparative Structural Analysis of Cobalt(II), Zinc(II), and Cadmium(II) Pyridine Complexes: A Guide for Researchers
Abstract: This guide provides a comprehensive structural comparison of coordination complexes formed between pyridine and the divalent cations of cobalt, zinc, and cadmium. As essential d-block metals with distinct electronic configurations, their complexes exhibit significant variations in geometry, bond parameters, and stability. This document synthesizes crystallographic data and spectroscopic insights to offer a comparative framework for researchers in catalysis, materials science, and drug development. We delve into the theoretical underpinnings of these structural differences, including Ligand Field Theory and the influence of ionic radii, and provide practical experimental protocols for their synthesis and characterization.
Introduction: The Significance of d-Block Metal-Pyridine Complexes
The coordination chemistry of transition metals with N-heterocyclic ligands like pyridine is a cornerstone of modern inorganic chemistry.[1][2] Pyridine, a simple yet versatile monodentate ligand, readily forms stable complexes with a wide array of metal ions, influencing their reactivity, electronic properties, and solid-state architecture.[2][3] This guide focuses on the structural analogues formed with Co(II), Zn(II), and Cd(II), a triad of metals that, despite their proximity in the periodic table, confer markedly different structural and functional properties to their resulting complexes.
-
Cobalt (Co(II)): With its unfilled d-shell (d⁷), cobalt(II) complexes are often paramagnetic and colored, with their geometry and electronic structure being highly sensitive to the ligand environment. This sensitivity makes them valuable in catalysis and as probes in magnetic studies.[4][5]
-
Zinc (Zn(II)): The d¹⁰ electronic configuration of zinc(II) results in diamagnetic, colorless complexes with a strong preference for regular tetrahedral or octahedral geometries.[6] Its predictable coordination chemistry is vital in biological systems, where it plays a crucial structural and catalytic role in a vast number of enzymes.
-
Cadmium (Cd(II)): Also a d¹⁰ metal ion, cadmium(II) is larger than zinc(II), which often leads to higher coordination numbers and different structural motifs.[6][7] While sharing some chemical similarities with zinc, its toxicity necessitates a thorough understanding of its coordination behavior.
Understanding the subtle yet significant structural distinctions between these complexes is paramount for designing novel catalysts, functional materials like metal-organic frameworks (MOFs), and for elucidating the mechanisms of metalloenzymes and the toxicology of heavy metals.
Theoretical Framework: Factors Influencing Coordination Geometry
The observed structural differences among Co(II), Zn(II), and Cd(II) pyridine complexes can be rationalized by fundamental principles of inorganic chemistry.
Ligand Field Theory (LFT) and the Irving-Williams Series
For Co(II), a d⁷ metal ion, Ligand Field Theory (LFT) is essential for explaining its coordination preferences.[8][9][10] The interaction between the metal d-orbitals and the incoming pyridine ligands leads to a splitting of the d-orbital energies. This "ligand field stabilization energy" (LFSE) contributes to the overall stability of the complex and influences its geometry. High-spin octahedral Co(II) complexes, for instance, have a (t₂g)⁵(eg)² electronic configuration, which confers a specific LFSE.
The relative stability of high-spin divalent metal ion complexes is often described by the Irving-Williams series : Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[11][12][13] This empirical trend highlights the increasing stability of complexes across the first-row transition series, peaking at Cu(II), followed by a decrease at Zn(II). The stability of Co(II) complexes is thus greater than that of Mn(II) and Fe(II) due to the increasing nuclear charge and the added contribution of LFSE.
The d¹⁰ Configuration: A Case of Electrostatics and Sterics
For Zn(II) and Cd(II), the d¹⁰ electronic configuration means their d-orbitals are completely filled. Consequently, there is no LFSE to influence their geometry.[6] The coordination of these ions is primarily governed by a balance between electrostatic attraction (metal-ligand bonding) and steric repulsion between the ligands. This leads to more predictable and often more symmetrical geometries, such as tetrahedral and octahedral, based on minimizing inter-ligand repulsion.
The Impact of Ionic Radius
The ionic radius of the metal cation plays a crucial role in determining both the coordination number and the metal-ligand bond lengths. The effective ionic radii for six-coordinate, high-spin divalent ions are:
-
Co(II): 74.5 pm
-
Zn(II): 74.0 pm
-
Cd(II): 95.0 pm
Cobalt(II) and Zinc(II) have very similar ionic radii, suggesting that for a given coordination number, their metal-ligand bond lengths should be comparable.[14] However, the larger size of Cadmium(II) allows it to accommodate a greater number of ligands more comfortably, often favoring a six-coordinate (octahedral) geometry where smaller ions might be four-coordinate (tetrahedral).[6][15] This larger radius also results in longer and typically weaker metal-ligand bonds compared to its zinc analogue.
Experimental Synthesis and Characterization: A Practical Protocol
To provide a tangible basis for comparison, this section outlines a generalized, reproducible protocol for the synthesis of simple, yet representative, pyridine complexes of the general formula [M(py)₂(Cl)₂].
Synthesis of Dichlorobis(pyridine)metal(II) [M(py)₂(Cl)₂] (M = Co, Zn, Cd)
Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted with appropriate safety measures, including the use of personal protective equipment (PPE) and a fume hood.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Zinc(II) chloride (ZnCl₂)
-
Cadmium(II) chloride (CdCl₂)
-
Pyridine (C₅H₅N)
-
Ethanol (absolute)
-
Diethyl ether
Procedure:
-
Dissolution of Metal Salt: In three separate flasks, dissolve 1.0 mmol of the respective metal salt (CoCl₂·6H₂O, ZnCl₂, or CdCl₂) in 10 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution, particularly for ZnCl₂.
-
Ligand Addition: To each stirring metal salt solution, add 2.2 mmol of pyridine (a slight excess) dropwise.
-
Precipitation: Upon addition of pyridine, a precipitate will form. The color will be blue for the cobalt complex and white for the zinc and cadmium complexes.
-
Reaction Time: Continue stirring the suspension at room temperature for 1 hour to ensure complete reaction.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (to remove unreacted starting materials) followed by a small amount of diethyl ether (to aid in drying).
-
Drying: Dry the product under vacuum to yield the final crystalline powder.
Characterization Workflow
A combination of analytical techniques is essential to confirm the structure and purity of the synthesized complexes.
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and overall coordination geometry. Growing suitable single crystals can be achieved by slow evaporation of a dilute solution of the complex or by vapor diffusion techniques.
-
FT-IR Spectroscopy: Useful for confirming the coordination of pyridine to the metal center. The vibrational modes of the pyridine ring are expected to shift to higher frequencies upon coordination.
-
UV-Visible Spectroscopy: Particularly informative for the Co(II) complex, where d-d electronic transitions will result in characteristic absorption bands in the visible region, providing insight into the coordination geometry (e.g., different spectra for tetrahedral vs. octahedral complexes). Zn(II) and Cd(II) complexes are expected to be colorless with no d-d transitions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from synthesis to structural analysis.
Caption: Workflow for Synthesis and Structural Characterization.
Comparative Structural Analysis
Crystallographic studies of analogous Co(II), Zn(II), and Cd(II) pyridine complexes reveal clear and consistent structural trends.
Coordination Geometry and Number
-
Cobalt(II): Co(II) is known for its structural flexibility. With four ligands (e.g., two pyridines and two chlorides), it commonly adopts a distorted tetrahedral geometry. However, in the presence of coordinating solvents or with a higher ratio of pyridine, it can readily achieve a six-coordinate, distorted octahedral geometry.[16][17]
-
Zinc(II): Similar to Co(II) in size, Zn(II) also typically forms distorted tetrahedral complexes with the formula [Zn(py)₂Cl₂].[6] However, five-coordinate (trigonal bipyramidal or square pyramidal) and six-coordinate (octahedral) geometries are also accessible, often dictated by the steric bulk of the pyridine derivative and the nature of the counter-ions.[18][19][20]
-
Cadmium(II): Due to its larger ionic radius, Cd(II) has a stronger tendency to achieve higher coordination numbers. While tetrahedral complexes exist, Cd(II) frequently forms six-coordinate, distorted octahedral structures, even with the same ligand stoichiometry that yields tetrahedral complexes for Co(II) and Zn(II).[6][21][22] This often occurs through the formation of bridging halide or pyridine ligands, leading to polymeric structures in the solid state.
Tabulated Crystallographic Data
The table below summarizes typical structural parameters for analogous complexes, compiled from crystallographic databases. These are representative values and can vary based on the specific crystalline environment.
| Parameter | [Co(py)₂Cl₂] (Tetrahedral) | [Zn(py)₂Cl₂] (Tetrahedral) | [Cd(py)₂Cl₂] (Octahedral, Polymeric) |
| Coordination Number | 4 | 4 | 6 |
| Geometry | Distorted Tetrahedral | Distorted Tetrahedral | Distorted Octahedral |
| Avg. M–N Bond Length (Å) | ~2.05 Å[14] | ~2.04 Å[14] | ~2.35 Å[23] |
| Avg. M–Cl Bond Length (Å) | ~2.26 Å | ~2.25 Å | ~2.60 Å (bridging and terminal) |
| N–M–N Angle (°) | ~105° | ~107° | ~90° (cis) / ~180° (trans) |
| Cl–M–Cl Angle (°) | ~115° | ~117° | ~90° (cis) / ~180° (trans) |
Analysis of Data:
-
The M–N and M–Cl bond lengths for Co(II) and Zn(II) are remarkably similar, which is consistent with their nearly identical ionic radii.
-
The bond lengths for the Cd(II) complex are significantly longer, a direct consequence of its larger ionic radius and higher coordination number.
-
The bond angles confirm the geometric assignments. The angles in the Co(II) and Zn(II) complexes deviate from the ideal tetrahedral angle of 109.5°, indicating distortion, while the angles in the Cd(II) complex are characteristic of an octahedral environment.
Implications and Applications
The structural variations driven by the choice of metal ion have profound consequences for the application of these complexes.
-
Catalysis: The lability of ligands and the accessibility of the metal center are key to catalytic activity. The flexible coordination geometry of Co(II) allows it to readily accommodate substrates and transition states. The well-defined, yet often less flexible, geometries of Zn(II) are crucial in Lewis acid catalysis, including in biological systems like carbonic anhydrase.
-
Materials Science: The tendency of the larger Cd(II) ion to form bridged, polymeric structures is exploited in the design of coordination polymers and MOFs. By carefully selecting pyridine-based linkers, researchers can engineer materials with specific porosities and network topologies for applications in gas storage and separation.
-
Bioinorganic Chemistry: The structural similarities between Zn(II) and Co(II) complexes allow for Co(II) to be used as a spectroscopic and magnetic probe in zinc-containing enzymes. Studying the Co(II)-substituted enzyme provides insights into the active site geometry that are not obtainable from the diamagnetic Zn(II) enzyme.
Conclusion
The structural chemistry of cobalt(II), zinc(II), and cadmium(II) pyridine complexes is a clear illustration of how fundamental atomic properties—d-electron configuration and ionic radius—dictate macroscopic structure.
Key Takeaways:
-
Co(II) (d⁷): Exhibits structural diversity (tetrahedral and octahedral) influenced by Ligand Field Stabilization Energy. Its complexes are typically colored and paramagnetic.
-
Zn(II) (d¹⁰): Lacks LFSE, leading to predictable tetrahedral or octahedral geometries based on minimizing steric repulsion. Its structural parameters are very close to those of Co(II) analogues.
-
Cd(II) (d¹⁰): Its significantly larger ionic radius is the dominant factor, favoring higher coordination numbers (typically 6) and longer, weaker metal-ligand bonds, often resulting in polymeric structures.
This comparative guide provides a foundational understanding for researchers and professionals. By grasping these core principles, one can rationally select a metal ion to achieve a desired coordination geometry and, consequently, tune the properties of the resulting complex for a specific application, be it in catalysis, materials design, or biological mimicry.
References
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Hassoon, A. A., Smith, S. J., & Harrison, R. G. (2024). Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies. RSC Advances. Available at: [Link]
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LibreTexts. (2021). Ligand Field Theory. Chemistry LibreTexts. Available at: [Link]
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Drahoš, B., et al. (2024). Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. RSC Advances. Available at: [Link]
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Neumann, W., et al. (2013). Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands. Dalton Transactions. Available at: [Link]
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Li, B., et al. (2004). Synthesis and Structure of the Cadmium (II) Complex: [Cd(C5H5N)2(S2CO-n-C4H9)2]. Chinese Journal of Chemistry. Available at: [Link]
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LibreTexts. (2023). The Irving-Williams Series. Chemistry LibreTexts. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3,5-Bis(aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of synthesized compounds is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 3,5-Bis(aminomethyl)pyridine, a key building block in the synthesis of various pharmacologically active agents. As Senior Application Scientists, we move beyond procedural steps to elucidate the underlying principles and strategic considerations that inform the choice of analytical methodology.
The Central Role of Purity in Drug Development
This compound serves as a versatile scaffold in medicinal chemistry, its two primary amine functionalities providing reactive handles for the construction of complex molecular architectures. The seemingly minor presence of impurities can have profound consequences, potentially altering pharmacological activity, inducing toxicity, or compromising the stability of the final active pharmaceutical ingredient (API). Regulatory bodies such as the International Council for Harmonisation (ICH) have therefore established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4]
Understanding the Synthetic Landscape and Potential Impurities
A common and efficient route to this compound involves the reduction of 3,5-pyridinedicarbonitrile. This process, while effective, can introduce a range of process-related impurities that must be diligently monitored and controlled.
Figure 1: A simplified schematic illustrating the synthesis of this compound and the potential classes of process-related impurities.
Understanding this synthetic pathway is the first pillar of a robust purity assessment strategy. It allows for the proactive identification of potential impurities, guiding the selection and optimization of analytical methods.
A Comparative Analysis of Purity Assessment Techniques
The choice of an analytical technique for purity determination is a critical decision, balancing the need for accuracy, sensitivity, and efficiency. Here, we compare three workhorse techniques in the pharmaceutical industry: Quantitative Nuclear Magnetic Resonance (qNMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC).
| Feature | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. |
| Quantitation | Absolute quantitation against a certified reference standard. | Relative quantitation; can be quantitative with appropriate standards. | Relative quantitation; requires a reference standard of the analyte. |
| Selectivity | High, based on the unique chemical environment of each nucleus. | Very high, based on chromatographic retention and mass-to-charge ratio. | Moderate to high, dependent on chromatographic resolution and chromophores. |
| Sensitivity | Lower compared to chromatographic methods. | Very high, capable of detecting trace-level impurities. | Good, but generally lower than LC-MS. |
| Impurity Identification | Can provide structural information for unknown impurities. | Provides mass information, aiding in structural elucidation. | Limited to retention time comparison with known standards. |
| Throughput | Lower, due to longer acquisition times for high precision. | High, with modern UPLC systems. | High, well-suited for routine quality control. |
| Validation | Requires careful validation of parameters like pulse sequence and relaxation delays. | Method validation is crucial as per ICH guidelines.[5] | Well-established validation protocols are available.[6] |
In-Depth Methodologies and Experimental Protocols
Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
Causality Behind the Choice: qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the molar concentration of the analyte.[7] This allows for the determination of absolute purity without the need for a reference standard of the analyte itself, instead using a certified internal standard. This is particularly advantageous when a highly purified standard of the synthesized compound is not yet available.
Figure 2: Workflow for purity determination by quantitative ¹H-NMR (qNMR).
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Dissolution: Add a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O with a drop of DCl to ensure protonation of the amines) to the NMR tube and vortex until fully dissolved.
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure the spectrometer is properly tuned and shimmed.
-
Employ a quantitative pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.[8]
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the methylene protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Self-Validation: The use of a certified internal standard provides an inherent validation of the measurement. The accuracy of the result is directly tied to the accuracy of the weighings and the certified purity of the internal standard.
LC-MS/MS for Impurity Identification and Quantification
Causality Behind the Choice: LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[9] This is the gold standard for identifying and quantifying trace-level impurities, especially those that may not be detectable by other methods.[10][11] Tandem mass spectrometry (MS/MS) provides structural information for unknown impurities by fragmenting the parent ion.
Figure 3: Workflow for impurity analysis by LC-MS/MS.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., water:acetonitrile, 95:5) at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to 10 µg/mL.
-
LC-MS/MS System:
-
HPLC: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
-
Data Acquisition:
-
Acquire data in full scan mode to detect all ions present.
-
Perform data-dependent MS/MS on the most abundant ions to obtain fragmentation patterns for structural elucidation.
-
For quantitative analysis of known impurities, develop a multiple reaction monitoring (MRM) method.
-
-
Data Analysis:
-
Process the chromatograms and mass spectra.
-
Identify potential impurities by comparing their mass-to-charge ratios and fragmentation patterns with the expected structures of byproducts and intermediates.
-
Quantify impurities by comparing their peak areas to a calibration curve of a reference standard, if available.
-
Self-Validation: The method's specificity is ensured by the combination of retention time and mass-to-charge ratio. The use of MS/MS fragmentation provides a high degree of confidence in the identification of impurities. Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and limits of detection and quantification.[5]
Reverse-Phase HPLC with UV Detection for Routine Purity Control
Causality Behind the Choice: HPLC with UV detection is a robust, reliable, and widely available technique for routine quality control. It is well-suited for determining the purity of the main component and quantifying known impurities when reference standards are available. For a compound like this compound, which contains a chromophore (the pyridine ring), UV detection is a suitable choice.
Figure 4: Workflow for purity analysis by HPLC-UV.
Experimental Protocol:
-
Sample and Standard Preparation:
-
Prepare a solution of the synthesized this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
If available, prepare a reference standard solution at the same concentration.
-
-
HPLC System:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mobile phase can be used. A good starting point is a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of the pyridine ring (around 260 nm).
-
-
Data Analysis:
-
Run the sample and identify the peak corresponding to this compound based on its retention time (and by comparison to a reference standard if available).
-
Calculate the purity by the area percent method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Self-Validation: The robustness of an HPLC method is a key aspect of its validation. This involves demonstrating that the method is unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and column temperature. This ensures the method is reliable for routine use.
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique is universally superior; the optimal approach to assessing the purity of synthesized this compound is often a combination of these methods. qNMR provides an excellent tool for absolute purity determination in the early stages of development. LC-MS/MS is indispensable for the comprehensive identification and characterization of unknown impurities. HPLC-UV remains the workhorse for routine quality control in a manufacturing environment.
By understanding the strengths and limitations of each technique and the chemistry of the synthetic process, researchers and drug development professionals can design a robust and scientifically sound purity assessment strategy. This ensures the quality and safety of the final pharmaceutical product, from the laboratory bench to the patient.
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Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
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Gouda, A. A., et al. (2024). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. Journal of Applied Pharmaceutical Science, 15(01), pp 064-071. [Link]
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Seshachalam, V., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3,5-Bis(aminomethyl)pyridine
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. Handling potent chemical reagents like 3,5-Bis(aminomethyl)pyridine, a versatile building block in pharmaceutical and materials science, demands a rigorous approach that extends from the moment of purchase to its final disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound and associated waste, ensuring the safety of laboratory personnel and environmental compliance.
The core principle underpinning these procedures is that this compound and its containers must be treated as hazardous waste. Its chemical nature dictates specific handling and disposal pathways to mitigate risks.
Understanding the Hazard Profile: Why Caution is Critical
This compound is classified as a corrosive substance. Safety Data Sheets (SDS) for structurally similar aminopyridines consistently highlight that it causes severe skin burns and serious eye damage.[1][2][3][4] It is also harmful if swallowed or if it comes into contact with the skin.[1][5] The causality is rooted in its basic amino groups, which can disrupt biological tissues upon contact. Therefore, every step of the disposal process must be designed to prevent any direct contact and to neutralize its hazardous properties through approved methods.
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 3/Category 2 | Toxic or Fatal if swallowed.[5][6] |
| Skin Corrosion/Irritation | Category 1B/1C | Causes severe skin burns and eye damage.[3][4][7] |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[2][3][7] |
| Acute Dermal Toxicity | Category 3 | Toxic in contact with skin.[5][6] |
This table synthesizes data from various aminopyridine SDS; researchers should always consult the specific SDS for the exact product in use.
The Foundation: Personal Protective Equipment (PPE)
Before beginning any disposal procedure, the appropriate PPE must be worn. This is not merely a procedural checkbox; it is your primary defense against the chemical's corrosive nature.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3] The aminopyridine can cause severe, irreversible eye damage.[2][3]
-
Gloves: Use butyl rubber or other chemically resistant gloves. Always check the manufacturer's glove compatibility chart. Nitrile gloves may not offer sufficient protection for prolonged contact.
-
Body Protection: A fully-buttoned lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be used.[3]
-
Work Area: All handling and preparation for disposal must occur within a properly functioning certified laboratory chemical fume hood to prevent inhalation of any vapors or aerosols.[8][9]
Segregation and Storage: Preventing Unwanted Reactions
Proper disposal begins with correct segregation. Amines are incompatible with a range of chemicals, and accidental mixing can lead to violent reactions.
-
Incompatible Materials: Keep this compound waste separate from strong oxidizing agents, strong acids (especially nitric acid), acid anhydrides, and acid chlorides.[5][10]
-
Waste Container: Use only designated, compatible, and clearly labeled hazardous waste containers.[10][11] The container must be in good condition, sealable, and airtight to prevent leaks or the release of fumes.[11][12] The original product container can often be used for the disposal of the neat substance.
Disposal Decision Workflow
The following diagram outlines the critical decision points for handling this compound waste.
Caption: Decision workflow for proper disposal of this compound waste.
Step-by-Step Disposal Protocols
-
Preparation: Ensure all required PPE is correctly worn and you are working within a chemical fume hood.
-
Container Selection: If the original container is intact and can be securely sealed, it is the preferred vessel. If not, select a new, compatible container clearly labeled "Hazardous Waste: this compound".[10][12]
-
Transfer (if necessary): If transferring the chemical, do so carefully to avoid splashes.
-
Labeling: Securely attach a completed hazardous waste label to the container. This label must include the chemical name, concentration, and associated hazards (Corrosive, Toxic).[12]
-
Storage: Store the sealed container in a designated satellite accumulation area that is cool, dry, well-ventilated, and away from incompatible materials.[8][11]
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[13] The ultimate disposal method will be high-temperature incineration in a facility equipped with an afterburner and scrubber.[3][14]
-
Collection: All solid materials that have come into direct contact with this compound are considered hazardous waste.
-
Containment: Place these items into a designated, sealable, and clearly labeled hazardous waste bag or container. Do not dispose of them in the regular trash.
-
Disposal: This container should be disposed of through your institution's hazardous waste program, following the same final steps as the pure chemical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Containment: Prevent the spill from entering drains or watercourses.[3] Create a dike around the spill using an inert, absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][15] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (for small spills): For very small spills, some protocols suggest covering the area with lime or another absorbent material and leaving it for at least an hour before cleanup.[3] This should only be done by trained personnel familiar with the reaction.
-
Collection: Carefully collect the absorbent material using spark-proof tools and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. The rinsate (decontamination water) must also be collected as hazardous waste.[13]
-
Final Disposal: Seal, label, and store the container of spill debris for collection by your EHS office.
By adhering to these scientifically-backed procedures, you ensure that your critical research does not come at the cost of safety or environmental integrity. Always prioritize caution and consult your institution's specific waste management guidelines.
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-
Auburn University. (n.d.). Chemical Waste Management Guide. [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). 2-AMINOPYRIDINE. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). ToxFAQs for Pyridine. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
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- 15. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
